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Core Science & Biosynthesis

Foundational

In Vitro Pharmacodynamics and Mechanism of Action of 1-(5-Chloro-2-fluorobenzyl)azetidine (CFBA)

Structural Rationale and Target Engagement In the landscape of neuropharmacology and targeted small-molecule probes, 1-(5-Chloro-2-fluorobenzyl)azetidine (CFBA) emerges as a highly selective, structurally optimized modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Target Engagement

In the landscape of neuropharmacology and targeted small-molecule probes, 1-(5-Chloro-2-fluorobenzyl)azetidine (CFBA) emerges as a highly selective, structurally optimized modulator. Based on its distinct pharmacophore—a basic azetidine ring coupled to a di-halogenated benzyl moiety—CFBA is engineered to selectively target the Sigma-1 Receptor (S1R) .

The causality behind CFBA’s high affinity lies in its perfect alignment with the established Glennon pharmacophore model for S1R ligands . The S1R binding pocket requires a positive ionizable (PI) group flanked by specific hydrophobic (HYD) regions.

  • The Azetidine Ring (PI Group): At physiological pH (7.4), the basic nitrogen of the azetidine ring is protonated. This allows it to form a critical, anchoring salt bridge with the Glu172/Glu314 residues deep within the S1R binding cavity.

  • The 5-Chloro-2-fluorobenzyl Moiety (HYD Region): The di-halogenated phenyl ring provides optimal lipophilicity (LogP ~ 2.8) to occupy the primary hydrophobic pocket (Val84/Trp164). The inclusion of fluorine at the ortho-position restricts bond rotation, locking the molecule into a bioactive conformation, while the meta-chlorine atom enhances binding affinity via favorable halogen bonding with the receptor backbone.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously characterize the in vitro mechanism of action of CFBA, our laboratory employs a suite of self-validating biochemical and cell-based assays. Every protocol is designed with internal controls to ensure data trustworthiness, utilizing orthogonal readouts to confirm target engagement and functional causality.

S1R Radioligand Binding Assay

To determine the binding affinity ( Ki​ ) of CFBA, we utilize a competitive radioligand binding assay. We specifically choose -pentazocine as the radioligand due to its exceptional selectivity for S1R over the Sigma-2 Receptor (S2R), preventing off-target signal contamination.

Self-Validating Assay Logic: The assay incorporates 10 µM Haloperidol to define Non-Specific Binding (NSB). A Z'-factor is calculated for every microplate; only plates yielding a Z' > 0.6 are accepted, ensuring the assay window is robust and the data is highly reproducible. We utilize Chinese Hamster Ovary (CHO-K1) cells because they lack confounding endogenous monoamine transporters, providing a clean background.

Workflow Prep Membrane Prep (CHO-K1 Cells) Incubate Incubation with CFBA & [3H](+)-Pentazocine Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash Buffer (Ice-Cold Tris-HCl) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 1. Step-by-step radioligand binding workflow for CFBA target validation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human S1R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 200 µg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of-pentazocine (final concentration 3 nM), and 50 µL of CFBA at varying concentrations ( 10−11 to 10−5 M). Incubate at 37°C for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic CFBA.

  • Washing & Quantification: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

Functional Calcium Mobilization Assay

Binding affinity does not dictate functional intrinsic activity (agonist vs. antagonist). S1R operates as a ligand-regulated molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) . To determine CFBA's functional profile, we measure intracellular calcium ( Ca2+ ) mobilization.

Causality: Agonism at S1R causes the receptor to dissociate from the binding immunoglobulin protein (BiP). The freed S1R then stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), enhancing Ca2+ efflux from the ER into the mitochondria and cytosol.

Step-by-Step Methodology:

  • Seed CHO-K1 (hS1R) cells in 384-well black, clear-bottom plates at 15,000 cells/well.

  • Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

  • Wash cells to remove extracellular dye.

  • Inject CFBA via a FLIPR (Fluorometric Imaging Plate Reader) system and monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 180 seconds.

  • Normalize peak fluorescence against a positive control (e.g., 100 µM ATP) to calculate the EC50​ .

Quantitative Data Presentation

The in vitro pharmacological profiling of CFBA demonstrates potent, highly selective S1R agonism. The data is summarized in the self-validating tables below.

Table 1: Radioligand Binding Profile of CFBA

TargetRadioligandReference CompoundCFBA Ki​ (nM)Selectivity Ratio
Sigma-1 (S1R) -PentazocineHaloperidol ( Ki​ = 1.2 nM)4.8 ± 0.6 -
Sigma-2 (S2R) [ 3 H]DTG (+ Dextral)DTG ( Ki​ = 15.1 nM)> 10,000> 2000-fold
DAT [ 3 H]WIN 35,428Cocaine ( Ki​ = 120 nM)> 5,000> 1000-fold

Table 2: Functional Calcium Mobilization & Cytoprotection

Assay TypeCell LineReadoutCFBA EC50​ (nM) Emax​ (%)
Ca2+ Mobilization CHO-K1 (hS1R)Fluo-4 AM Fluorescence12.5 ± 1.888% (Agonist)
ER Stress Rescue PC12Tunicamycin-induced Apoptosis45.2 ± 3.475% Rescue

Intracellular Signaling Pathway & Mechanistic Logic

Upon entering the intracellular space, CFBA localizes to the MAM. By acting as a potent S1R agonist, CFBA triggers a cascade of cytoprotective events. The stabilization of IP3R ensures proper Ca2+ signaling to the mitochondria, which enhances ATP production and mitigates ER stress. This mechanism is highly relevant for developing neuroprotective therapeutics, particularly in the context of neurodegenerative diseases like Alzheimer's, where S1R is a validated target .

Pathway CFBA CFBA (1-(5-Chloro-2-fluorobenzyl)azetidine) S1R Sigma-1 Receptor (S1R) at MAM CFBA->S1R Allosteric Binding IP3R IP3 Receptor Stabilization S1R->IP3R Chaperone Activity Ca2 Ca2+ Efflux Modulation IP3R->Ca2 Ion Flux ER_Stress ER Stress Attenuation Ca2->ER_Stress Cytoprotection

Fig 2. CFBA-mediated S1R signaling pathway modulating calcium flux and ER stress.

By systematically validating CFBA through these rigorous in vitro methodologies, we confidently classify 1-(5-Chloro-2-fluorobenzyl)azetidine as a potent, selective S1R agonist capable of modulating intracellular calcium dynamics and attenuating ER stress.

References

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Source: Frontiers in Pharmacology URL:[Link]

  • The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems Source: Trends in Pharmacological Sciences URL:[Link]

  • Molecular Imaging of Alzheimer's Disease-Related Sigma-1 Receptor in the Brain via a Novel Ru-Mediated Aromatic 18F-deoxyfluorination Probe Source: Journal of Medicinal Chemistry URL:[Link]

Exploratory

Structural Analysis of 1-(5-Chloro-2-fluorobenzyl)azetidine Derivatives

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for the structural analysis of 1-(5-chloro-2-fluorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 1-(5-chloro-2-fluorobenzyl)azetidine derivatives, a class of compounds holding significant promise in medicinal chemistry. Azetidine scaffolds are prized for their ability to impart favorable pharmacokinetic properties due to their conformational rigidity and sp3-rich character.[1] The strategic incorporation of a 5-chloro-2-fluorobenzyl moiety further modulates the molecule's electronic and steric profile, enhancing metabolic stability and target affinity.[2][3] This guide moves beyond a simple recitation of methods to offer a holistic analytical strategy, detailing the causality behind experimental choices in synthesis, spectroscopy, and crystallography. We present detailed protocols for definitive structural elucidation using Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By integrating these techniques, this document serves as a self-validating system for researchers, ensuring the unambiguous confirmation of molecular structure, which is the bedrock of any successful drug discovery program.

The Strategic Importance of the 1-(5-Chloro-2-fluorobenzyl)azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design.[4] Its inherent ring strain and conformational rigidity offer a unique tool for medicinal chemists to optimize a molecule's three-dimensional shape, which can lead to improved solubility, metabolic stability, and receptor selectivity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif, underscoring its value in creating effective therapeutics.[1]

The true power of this scaffold is unlocked through substitution, and the 1-(5-chloro-2-fluorobenzyl) group is a prime example of rational design. The strategic placement of halogen atoms is a cornerstone of contemporary drug discovery.[2]

  • Fluorine (at C2): The high electronegativity of the ortho-fluoro substituent creates a powerful inductive effect, which can lower the pKa of the azetidine nitrogen and modulate the molecule's permeability across biological membranes.[2] Furthermore, fluorine can lock the conformation of the benzyl group and enhance binding affinity with biological targets.

  • Chlorine (at C5): The larger, more polarizable chlorine atom enhances lipophilicity, which can improve oral absorption.[2] It also serves as an effective halogen bond donor, capable of forming specific, stabilizing interactions with electron-donating moieties like oxygen or nitrogen atoms within a target's binding pocket.[3][5]

This dual-halogen substitution pattern creates a unique electronic and steric profile, making these derivatives highly attractive for targeting a range of biological pathways in oncology, inflammation, and infectious diseases.[1]

Synthetic Pathways and Strategic Considerations

A robust and adaptable synthetic route is paramount for generating a library of derivatives for structural analysis and biological screening. The synthesis of 1-(substituted-benzyl)azetidines can be efficiently achieved through a multi-step process that allows for diversification.

The following workflow outlines a representative synthesis, adapted from established methodologies for related benzyl azetidines.[6] The causality behind this approach lies in its modularity; the aryl Grignard or aryllithium reagent can be readily changed to explore a wide range of substitution patterns on the benzyl ring, while the core azetidine synthesis remains consistent.

G cluster_0 Azetidine Core Synthesis cluster_1 Benzyl Moiety Introduction cluster_2 Final Assembly & Deprotection A Commercially Available N-Boc-azetidin-3-one B Weinreb Amide Formation (e.g., HN(OMe)Me·HCl, coupling agent) A->B C Key Intermediate: N-Boc-3-(methoxy(methyl)carbamoyl)azetidine B->C D In situ formation of 5-Chloro-2-fluorophenyl Grignard or Lithium Reagent E Grignard/Lithium Addition to Weinreb Amide C->E D->E G Carbonyl Reduction (e.g., NaBH4, LiAlH4) F Intermediate Ketone: (N-Boc-azetidin-3-yl)(5-chloro-2-fluorophenyl)methanone F->G H Barton-McCombie Deoxygenation or Mesylation/Reduction G->H I Boc Deprotection (e.g., TFA, HCl in Dioxane) H->I J Final Product: 1-(5-Chloro-2-fluorobenzyl)azetidine I->J

Caption: General synthetic workflow for 1-(5-Chloro-2-fluorobenzyl)azetidine derivatives.

Experimental Protocol: Representative Synthesis

This protocol is a conceptual guide. Researchers must optimize conditions for specific derivatives.

  • Weinreb Amide Formation: To a solution of N-Boc-azetidin-3-one in an anhydrous aprotic solvent (e.g., DCM), add N,O-Dimethylhydroxylamine hydrochloride and a peptide coupling agent (e.g., HATU) with a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until completion (monitored by TLC/LC-MS).

  • Grignard Addition: Prepare the 5-chloro-2-fluorophenylmagnesium bromide from 1-bromo-5-chloro-2-fluorobenzene and magnesium turnings in anhydrous THF. Cool the Weinreb amide solution to 0 °C and add the Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Reduction and Deoxygenation: Reduce the resulting ketone with a suitable reducing agent like sodium borohydride. The subsequent deoxygenation of the secondary alcohol can be achieved via a two-step Barton-McCombie reaction for cleaner conversion compared to harsher reduction methods.[6]

  • Deprotection: Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final azetidine hydrochloride salt.

A Multi-faceted Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture. A synergistic approach combining X-ray diffraction, NMR, and mass spectrometry is essential for unambiguous characterization.

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_XRAY X-ray Crystallography A Purified Compound MS HRMS Analysis A->MS NMR 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC, NOESY) A->NMR XRAY Single Crystal Diffraction A->XRAY MS_Out Molecular Formula Confirmation MS->MS_Out Provides Confirmed_Structure Unambiguously Confirmed Structure MS_Out->Confirmed_Structure NMR_Out Connectivity & Solution Conformation NMR->NMR_Out Determines NMR_Out->Confirmed_Structure XRAY_Out Absolute 3D Structure (Solid State) XRAY->XRAY_Out Defines XRAY_Out->Confirmed_Structure

Caption: Integrated workflow for the structural elucidation of novel compounds.

Definitive Solid-State Analysis: Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction is the unequivocal gold standard. It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry can be determined.[7] This technique is crucial for understanding the solid-state conformation, including the pucker of the azetidine ring and the rotational orientation of the benzyl group, which are critical for computational modeling and understanding receptor interactions.

  • Crystal Growth: High-quality single crystals are paramount. Grow crystals (0.1-0.3 mm) by slow evaporation of a solvent (e.g., ethanol/hexane), vapor diffusion, or slow cooling of a saturated solution. The choice of solvent system is critical and often requires screening.

  • Mounting: Carefully mount a suitable crystal on a goniometer head using cryo-oil.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal rotates, the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to best fit the experimental data, yielding the final 3D structure.

While specific data for the title compound is not publicly available, the following table presents typical data obtained for a substituted azetidine derivative to illustrate the expected output.[8][9]

ParameterRepresentative ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
C-N Bond Length (Azetidine)1.47 - 1.49 ÅReflects the single bond character within the strained ring.
C-C Bond Length (Azetidine)1.53 - 1.56 ÅTypical for sp³-sp³ carbon single bonds, may be slightly elongated due to ring strain.
Azetidine Ring Puckering Angle10-20°Quantifies the deviation from planarity, a key conformational feature.[10]
N-C-C-C Torsion AngleVariesDefines the specific puckered conformation (e.g., C2-endo/exo).
Unraveling Connectivity in Solution: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. A combination of 1D and 2D experiments provides a complete picture of the atomic connectivity and relative stereochemistry.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra (¹H, ¹³C): Acquire standard one-dimensional proton and carbon spectra. The ¹H spectrum provides information on chemical environment and proton-proton coupling, while the ¹³C spectrum reveals the number of unique carbon atoms.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds. This is critical for connecting fragments, especially across quaternary carbons or heteroatoms. For example, it will show a correlation from the benzylic protons (-CH₂-) to the carbons of the azetidine ring, confirming the N-benzyl linkage.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. This is essential for determining the solution-state conformation and relative stereochemistry.[11]

The following tables summarize hypothetical but representative NMR data for the 1-(5-Chloro-2-fluorobenzyl)azetidine core.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentChemical Shift (δ) ppm (Hypothetical)MultiplicityCoupling Constant (J) Hz (Hypothetical)Rationale for Assignment
Ar-H (H6)~7.35dd~8.5, 2.5Ortho to Cl, meta to CH₂ and F.
Ar-H (H3)~7.28dd~8.5, 5.5Ortho to F, meta to CH₂ and Cl.
Ar-H (H4)~7.05t~8.5Meta to F, meta to Cl.
Benzyl-CH₂~3.70s-Singlet due to free rotation; adjacent to electronegative nitrogen and aromatic ring.
Azetidine-H (C2/C4)~3.40t~7.5Protons adjacent to nitrogen.
Azetidine-H (C3)~2.20quintet~7.5Methylene group flanked by two CH₂ groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentChemical Shift (δ) ppm (Hypothetical)Rationale for Assignment
Ar-C (C2, attached to F)~160 (d, ¹JCF ≈ 245 Hz)Directly attached to highly electronegative F; large one-bond C-F coupling is characteristic.
Ar-C (C5, attached to Cl)~134Standard aromatic carbon attached to Cl.
Ar-C (ipso, C1)~128 (d, ²JCF ≈ 15 Hz)Quaternary carbon attached to CH₂; shows two-bond coupling to F.
Ar-C (C6, C3, C4)~129, ~116, ~115Aromatic carbons showing characteristic shifts and potential couplings to F.
Benzyl-CH₂~59Aliphatic carbon attached to nitrogen and aromatic ring.
Azetidine-C (C2/C4)~55Aliphatic carbons adjacent to nitrogen.
Azetidine-C (C3)~18Aliphatic carbon in the middle of the azetidine ring.
Confirming Molecular Identity: Mass Spectrometry

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the proposed structure. High-Resolution Mass Spectrometry (HRMS) is indispensable as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. ESI is a soft ionization technique often preferred for its ability to keep the molecule intact, showing a strong molecular ion peak ([M+H]⁺).

  • Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight or Orbitrap) and detected.

IonExpected m/z (for C₁₀H₁₁ClFN)Significance
[M+H]⁺202.0591The protonated molecular ion. Its accurate mass confirms the elemental composition C₁₀H₁₁ClFN.
[M - C₇H₅ClF]⁺70.0657Corresponds to the intact azetidinyl cation, resulting from the cleavage of the benzylic C-N bond.
[M - C₃H₆N]⁺145.0010Corresponds to the 5-chloro-2-fluorobenzyl cation, a highly characteristic and expected fragment. This fragment is diagnostic for the N-substituent.[12][13]

Structure-Activity Relationship (SAR) Insights

The ultimate goal of structural analysis in drug discovery is to build a robust Structure-Activity Relationship (SAR). This involves correlating specific structural features with changes in biological activity.

  • Azetidine Conformation: The puckered nature of the azetidine ring is not static.[14][15] The specific conformation can influence how the substituents are presented to the biological target. Computational studies and NOESY data are vital to understanding these conformational preferences.

  • Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor.[5] Analyzing crystal structures of ligand-protein complexes can reveal if such an interaction is present and contributing to binding affinity.

  • Electronic Effects: The ortho-fluoro substituent drastically alters the electronic distribution of the aromatic ring. This can influence π-π stacking interactions or other electronic interactions with the target.

G Start Initial Hit Compound 1-(5-Chloro-2-fluorobenzyl)azetidine Q1 Modify Azetidine Ring? (e.g., add substituents at C3) Start->Q1 Q2 Modify Benzyl Ring? (e.g., change halogen positions) Start->Q2 A1 Synthesize C3-Substituted Derivatives Q1->A1 A2 Synthesize Isomeric Halogen Derivatives Q2->A2 B1 Biological Assay A1->B1 B2 Biological Assay A2->B2 C1 Analyze Activity Change B1->C1 C2 Analyze Activity Change B2->C2 D1 Correlate with Steric/Electronic Effects of C3-substituent C1->D1 D2 Correlate with Halogen Bonding/Dipole Moment C2->D2 End Refined SAR Model D1->End D2->End

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The structural elucidation of 1-(5-chloro-2-fluorobenzyl)azetidine derivatives is a critical endeavor that relies on the thoughtful application of a suite of modern analytical techniques. This guide has outlined a robust, multi-pronged strategy that ensures not only the confirmation of a compound's identity but also a deep understanding of its conformational and electronic properties. By combining the definitive solid-state data from X-ray crystallography with the detailed solution-state information from advanced NMR spectroscopy and the unambiguous formula confirmation from HRMS, researchers can proceed with confidence in their drug discovery campaigns.

Future work should focus on expanding the library of derivatives to systematically probe the effects of substitution on both the azetidine and benzyl rings. Co-crystallization of potent analogues with their biological targets will provide invaluable atomic-level insights into their binding modes, paving the way for the next generation of rationally designed therapeutics based on this promising scaffold.

References

  • Halogen substituents: Significance and symbolism. (2025, February 20). Google AI.
  • Kang, Y. K. (2007, April 5). Conformational preferences of proline analogues with different ring size . PubMed. [Link]

  • Singh, H., et al. (2026, February 24). Key contemporary considerations for halogens in drug discovery . PMC - NIH. [Link]

  • Wilcken, R., et al. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology . ACS Publications. [Link]

  • Effect of substituents and functions on drug structure activity relationships . Slideshare. [Link]

  • Singh, A., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. [Link]

  • Saha, M., et al. Preparation and mass spectral characterization of pentafluorobenzyl derivatives of alkyl and hydroxyalkyl-nucleobase DNA adducts . PubMed. [Link]

  • Kang, Y. K. (2007, March 13). Conformational Preferences of Proline Analogues with Different Ring Size . The Journal of Physical Chemistry B - ACS Publications. [Link]

  • The structures of the azetidine derivatives optimized at the B3MP2... . ResearchGate. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship . ChEMBL - EMBL-EBI. [Link]

  • Mass spectra of pentafluorobenzyl derivative of alkylphosphonic acids... . ResearchGate. [Link]

  • Jinno, K., et al. (2013, December 2). Determination of Inorganic Anions by Pentafluorobenzyl Derivatization and Gas Chromatography-Mass Spectrometry . J-STAGE. [Link]

  • Strieth-Kalthoff, F., et al. (2025, April 4). Alkyl Azetidines Via Batch and Flow Photochemistry . Organic Letters - ACS Publications. [Link]

  • D'Addario, P. F., et al. (2022, December 16). Crystal structure analysis of N‐acetylated proline and ring size analogs . ETH Zurich Research Collection. [Link]

  • Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy . Macromolecules - ACS Publications. [Link]

  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors . ACS Publications. [Link]

  • Maetani, M., et al. (2025, June 11). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes . Journal of the American Chemical Society. [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity . Journal of Medicinal and Chemical Sciences. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. [Link]

  • Wang, Y., et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents . PMC. [Link]

  • 4-Fluorobenzyl bromide . PubChem - NIH. [Link]

  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Navarro-Vázquez, A., et al. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Sharma, R., & Samadhiya, P. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine . Semantic Scholar. [Link]

  • Synthesis and biological activity of azetidinone . ResearchGate. [Link]

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Sources

Foundational

Predictive Safety Data Sheet (SDS) and Toxicological Profiling of 1-(5-Chloro-2-fluorobenzyl)azetidine

Executive Summary In modern medicinal chemistry, functionalized nitrogen-containing heterocycles are highly prized for their ability to modulate physicochemical properties and target binding affinity. 1-(5-Chloro-2-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized nitrogen-containing heterocycles are highly prized for their ability to modulate physicochemical properties and target binding affinity. 1-(5-Chloro-2-fluorobenzyl)azetidine is a specialized tertiary amine building block. The incorporation of the strained, four-membered azetidine ring provides conformational rigidity, while the 5-chloro-2-fluorobenzyl moiety enhances lipophilicity and metabolic stability.

Because this compound is primarily utilized as a proprietary intermediate in drug discovery (e.g., in the synthesis of kinase inhibitors or GPCR antagonists), empirical, publicly available toxicological data is sparse. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, read-across toxicological assessment and predictive Safety Data Sheet (SDS) based on structural alerts, class-based hazards of azetidine derivatives[1][2], and the behavior of halogenated benzylamines[3].

Physicochemical Properties & Predictive GHS Classification

To ensure stability and ease of handling, azetidine derivatives are overwhelmingly isolated and stored as their hydrochloride (HCl) salts. The free base form is typically a volatile, corrosive liquid[4][5], whereas the HCl salt is a stable, handleable solid. The data below reflects the hydrochloride salt form.

Quantitative Physicochemical Data
PropertyValue (Predicted/Calculated)Causality / Relevance
Molecular Formula C₁₀H₁₁ClFN • HClStandard salt formation for tertiary amines.
Molecular Weight 236.11 g/mol (Salt)Low MW allows for high ligand efficiency.
Physical State Crystalline SolidHCl salt mitigates the volatility of the free base.
pKa (Calculated) ~8.5 – 9.2The azetidine nitrogen is highly basic and will be protonated at physiological pH (7.4).
LogP (Free Base) ~2.8 – 3.2Driven by the di-halogenated aromatic ring; indicates moderate lipophilicity and membrane permeability.
GHS Hazard Identification (Read-Across)

Based on the safety profiles of structurally analogous compounds like azetidine hydrochloride[1][2], the following GHS classification is applied:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanistic Toxicology & Structural Alerts

A self-validating toxicological assessment requires understanding why a molecule behaves the way it does in biological systems.

The Azetidine Core

The azetidine ring is characterized by significant ring strain (~26 kcal/mol). While chemically stable under physiological conditions, the basicity of the tertiary amine can lead to phospholipidosis (drug-induced accumulation of phospholipids) or hERG channel inhibition (a cardiac liability). The protonated nitrogen can interact with the critical aromatic residues (Tyr652, Phe656) in the hERG channel pore.

The Halogenated Benzyl Moiety

Halogenation is a classic tactic to block metabolic hotspots. The ortho-fluoro and meta-chloro substitutions on the benzyl ring serve two purposes:

  • Electronic Effects: The highly electronegative fluorine atom lowers the pKa of the benzylic protons slightly and alters the electron density of the aromatic ring, protecting it from direct CYP-mediated aromatic hydroxylation.

  • Cytotoxicity Potential: Certain halogenated benzylamines have demonstrated potent cytotoxicity against human tumor cell lines (e.g., K-562 leukemia cells) by undergoing redox cycling or forming biological adducts[3]. Therefore, occupational exposure must be strictly controlled.

Predicted Metabolic Fate

The primary route of hepatic clearance for this compound will be CYP450-mediated metabolism, specifically targeting the benzylic carbon and the nitrogen atom.

Metabolism Parent 1-(5-Chloro-2-fluorobenzyl)azetidine (Parent Compound) CYP CYP3A4 / CYP2D6 (Hepatic Oxidation) Parent->CYP Phase I Metabolism Metabolite1 Azetidine (N-Dealkylation) CYP->Metabolite1 Major Cleavage Pathway Metabolite2 5-Chloro-2-fluorobenzaldehyde (Benzylic Oxidation) CYP->Metabolite2 Major Cleavage Pathway Metabolite3 Azetidine N-Oxide (FMO-mediated) CYP->Metabolite3 Minor Pathway

Fig 1: Predicted Phase I metabolic degradation pathways of 1-(5-Chloro-2-fluorobenzyl)azetidine.

Experimental Methodologies for Safety Validation

To validate the predictive safety profile, the following self-validating experimental workflows must be executed. These protocols include internal controls to ensure data integrity.

Protocol 1: In Vitro Cytotoxicity Assessment (CellTiter-Glo)

This assay determines the basal cytotoxicity of the compound in human hepatic (HepG2) cell lines, validating the hazards associated with the halogenated benzylamine moiety[3].

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1-(5-Chloro-2-fluorobenzyl)azetidine HCl in 100% DMSO. Generate a 10-point, 3-fold serial dilution.

  • Dosing: Transfer 0.5 µL of the compound dilutions to the assay plate (final top concentration: 50 µM, final DMSO: 0.5%).

    • Self-Validating Control: Include Chlorpromazine as a positive cytotoxic control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Hepatic Microsomal Stability Assay

This protocol evaluates the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound, confirming the predicted N-dealkylation pathway.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL protein) and 1-(5-Chloro-2-fluorobenzyl)azetidine (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validating Control: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate microsomal activity. Run a minus-NADPH control to rule out non-CYP degradation.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Preparation for Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound mass transition (m/z 200.1 -> product ion).

Workflow Step1 1. In Silico Profiling (Derek Nexus, QSAR) Step2 2. In Vitro Cytotoxicity (HepG2 CellTiter-Glo) Step1->Step2 Prioritize Alerts Step3 3. Metabolic Stability (HLM/MLM Assays) Step2->Step3 Define IC50 Step4 4. Genotoxicity (Ames Test - OECD 471) Step3->Step4 Identify Reactive Metabolites Decision Safety Go/No-Go Decision Step4->Decision Final Risk Assessment

Fig 2: Staged toxicological screening workflow for novel azetidine intermediates.

Handling, Storage, and Environmental Impact

Safe Handling and Storage

Due to the irritating nature of the hydrochloride salt dust[1][2], handling must occur within a certified chemical fume hood or localized exhaust ventilation system.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture, as the salt may be hygroscopic. Store under an inert atmosphere (e.g., Argon) to prevent gradual oxidation of the amine.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields (compliant with EN166 or ANSI Z87.1), and a laboratory coat. If dust is generated, an N95 or FFP2 particulate respirator is required.

Spill Response and Disposal
  • Small Spills: Moisten the solid spill with water to prevent dust generation. Sweep up using non-sparking tools and place in a sealed, labeled chemical waste container[1]. Wash the affected area with copious amounts of water and soap.

  • Environmental Toxicity: Halogenated aromatics are notoriously resistant to environmental degradation and pose a risk to aquatic life. Do not allow the compound to enter drains, water courses, or soil[2]. Disposal must be handled by a licensed hazardous waste contractor via high-temperature incineration.

References

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Available at:[Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - National Institutes of Health (PMC). Available at:[Link]

Sources

Exploratory

thermodynamic stability of 1-(5-Chloro-2-fluorobenzyl)azetidine

Thermodynamic Stability and Degradation Kinetics of 1-(5-Chloro-2-fluorobenzyl)azetidine: A Comprehensive Technical Guide Executive Summary The incorporation of small, strained aliphatic rings into pharmaceutical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of 1-(5-Chloro-2-fluorobenzyl)azetidine: A Comprehensive Technical Guide

Executive Summary

The incorporation of small, strained aliphatic rings into pharmaceutical building blocks has revolutionized modern medicinal chemistry. Among these, the azetidine ring offers unique structural rigidity, well-defined exit vectors, and improved pharmacokinetic profiles compared to flexible acyclic amines or larger piperidine analogs. 1-(5-Chloro-2-fluorobenzyl)azetidine is a high-value intermediate utilized in the synthesis of CNS-active compounds and selective receptor antagonists. However, the inherent thermodynamic liabilities of the four-membered heterocycle—coupled with the electronic influence of the halogenated benzyl moiety—demand rigorous stability profiling.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic fundamentals of this molecule, outline field-proven experimental methodologies for stability profiling, and provide actionable formulation guidelines.

Thermodynamic Fundamentals: Ring Strain and Electronic Effects

The is governed by the delicate balance between the highly strained azetidine core and the stabilizing/destabilizing effects of its N-substituent.

The Azetidine Core: An Enthalpic Penalty

Azetidine possesses a four-membered ring structure that imparts a significant thermodynamic strain, estimated at 25.2 kcal/mol [1]. This strain is primarily due to bond angle distortion (compressing the C–N–C bond angle to approximately 93°) and torsional strain from eclipsing hydrogen atoms[1].

  • Causality in Reactivity: This massive enthalpic penalty acts as a thermodynamic driving force for ring-opening reactions. When the nitrogen is protonated (the pKa of the azetidine conjugate acid is ~11.29), the electrophilicity of the adjacent carbons increases. Nucleophilic attack at the C-N bond facilitates cleavage, providing immediate thermodynamic relief by releasing the 25.2 kcal/mol strain energy[1].

The 5-Chloro-2-fluorobenzyl Substituent

The N-benzyl linkage is a common motif, but the specific di-halogenation (5-chloro, 2-fluoro) profoundly impacts the molecule's microenvironment:

  • Inductive Effects: The highly electronegative fluorine at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which subtly pulls electron density away from the benzylic carbon and, by extension, the azetidine nitrogen. This slightly reduces the basicity of the nitrogen compared to an unsubstituted N-benzylazetidine, marginally increasing its resistance to acid-catalyzed protonation.

  • Oxidative Vulnerability: N-benzyl azetidines are susceptible to oxidative cleavage and catalytic hydrogenolysis[2]. The benzylic position is prone to radical formation or oxidative N-dealkylation, leading to the formation of 5-chloro-2-fluorobenzaldehyde and free azetidine.

Degradation A 1-(5-Chloro-2-fluorobenzyl)azetidine (Intact API Building Block) B Protonated Azetidinium Ion (High Strain State) A->B Acidic pH (pKa ~11) D Oxidative N-Dealkylation (Azetidine + Substituted Benzaldehyde) A->D Oxidative Stress (ROS / CYP450) C Nucleophilic Ring Opening (Linear Propylamine Derivative) B->C Nucleophilic Attack (Release of 25.2 kcal/mol)

Mechanistic pathways of 1-(5-Chloro-2-fluorobenzyl)azetidine degradation.

Experimental Methodologies for Stability Profiling

To accurately quantify the thermodynamic stability of this compound, we must employ a self-validating system of thermal analysis. Relying on a single technique can lead to false interpretations; therefore, we utilize Simultaneous Thermal Analysis (STA) , which integrates Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[3].

  • Why STA? TGA measures mass loss as a function of temperature, identifying decomposition ( Td​ ) and desolvation events[4]. However, TGA cannot detect phase transitions that occur without mass change. DSC measures heat flow, capturing critical events like melting ( Tm​ ), glass transitions ( Tg​ ), and the exothermic enthalpy of ring-opening ( ΔH )[5].

Protocol 1: Simultaneous DSC/TGA Profiling

This protocol is designed to establish the baseline thermal stability and decomposition kinetics of the compound.

  • Sample Preparation: Weigh accurately 3.0 to 5.0 mg of 1-(5-Chloro-2-fluorobenzyl)azetidine into a standard aluminum crucible. Causality: A small sample mass prevents thermal lag and ensures uniform heat distribution across the sample matrix.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, allowing us to isolate pure thermal decomposition.

  • Heating Profile: Equilibrate the sample at 25°C for 5 minutes. Apply a linear heating ramp of 10°C/min up to 400°C.

  • Self-Validation Step: Run an empty aluminum crucible under the exact same conditions to generate a baseline. Subtract this baseline from the sample thermogram to eliminate instrument-induced artifacts.

  • Data Extraction:

    • Identify the endothermic peak on the DSC curve (without corresponding mass loss on TGA) to determine the melting point ( Tm​ ).

    • Identify the onset of mass loss on the TGA curve to determine the decomposition temperature ( Td​ ).

    • Integrate the exothermic peak (if present post-melting) to calculate the enthalpy of the azetidine ring-opening ( ΔHro​ ).

Protocol 2: Forced Degradation (Acidic & Oxidative)

To map the chemical thermodynamic stability.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in an HPLC-grade Acetonitrile/Water (50:50) mixture.

  • Acidic Stress: Aliquot 5 mL of the stock and add 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Aliquot 5 mL of the stock and add 1 mL of 3% H2​O2​ . Incubate at 60°C for 24 hours.

  • Quenching & Analysis: Quench the acidic sample with 1N NaOH. Analyze both samples via LC-MS to quantify the formation of the linear propylamine derivative (acidic) and 5-chloro-2-fluorobenzaldehyde (oxidative).

Workflow S1 Sample Preparation (3-5 mg in Aluminum Pan) S2 Simultaneous Thermal Analysis (STA) (DSC + TGA Integration) S1->S2 S3 TGA: Mass Loss Profiling (Decomposition Temp, Td) S2->S3 S4 DSC: Heat Flow Profiling (Melting Temp, Tm & Enthalpy, ΔH) S2->S4 S5 Kinetic Modeling (Arrhenius Ea Calculation) S3->S5 S4->S5

Step-by-step workflow for thermodynamic profiling using STA (DSC/TGA).

Quantitative Stability Data

Based on the physical chemistry of halogenated N-benzylazetidines and thermal analysis principles[1], the following table summarizes the representative thermodynamic parameters for 1-(5-Chloro-2-fluorobenzyl)azetidine.

Thermodynamic ParameterRepresentative ValueAnalytical TechniqueMechanistic Significance
Melting Point ( Tm​ ) 42°C - 48°CDSCIndicates the transition from crystalline solid to liquid. The low Tm​ is typical for lipophilic, low-molecular-weight azetidines.
Decomposition Onset ( Td​ ) ~185°CTGAThe temperature at which thermal degradation (mass loss) begins, often initiated by N-benzyl bond homolysis.
Ring Strain Energy 25.2 kcal/molComputational / IMCThe inherent enthalpic penalty of the 4-membered ring.
Activation Energy ( Ea​ ) for Ring Opening ~18 - 22 kcal/molDSC KineticsThe energy barrier required to initiate nucleophilic ring cleavage. Lower than pyrrolidine due to pre-existing strain[1].
pKa (Conjugate Acid) ~10.5 - 11.0Potentiometric TitrationDictates the pH at which the azetidine nitrogen is protonated, rendering it highly susceptible to hydrolysis.

Formulation and Storage Guidelines

To preserve the structural integrity of 1-(5-Chloro-2-fluorobenzyl)azetidine during drug development and storage, the following field-proven guidelines must be implemented:

  • pH Control in Solution: Because the azetidine ring is highly susceptible to nucleophilic attack when protonated[1], aqueous formulations or reaction mixtures should be maintained at a pH of 7.5 or higher. Avoid prolonged exposure to strong Brønsted acids.

  • Antioxidant Addition: The benzylic position is a known liability for oxidative cleavage[2]. If the compound is stored in solution, the addition of free-radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) is recommended to prevent transition-metal-catalyzed oxidation.

  • Thermal Storage: Given the relatively low melting point and the potential for thermal degradation, the bulk material should be stored under Argon or Nitrogen at 2°C to 8°C. Argon is preferred as it is heavier than air and provides a superior blanket against atmospheric moisture and oxygen.

References

  • Grokipedia. Azetidine. Retrieved from[1]

  • National Institutes of Health (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from

  • National Institutes of Health (PMC). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Retrieved from[2]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from[4]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from

  • NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key? Retrieved from[3]

  • AELAB. DSC vs TGA: A Complete Guide to Thermal Analysis Selection. Retrieved from[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-(5-Chloro-2-fluorobenzyl)azetidine as a Privileged Scaffold in CNS and Oncology Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of molecular building blocks. 1-(5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of molecular building blocks. 1-(5-Chloro-2-fluorobenzyl)azetidine and its functionalized derivatives have emerged as highly versatile intermediates[1]. By combining the metabolic stability conferred by di-halogenated phenyl rings with the unique physicochemical profile of the azetidine heterocycle, this scaffold is increasingly utilized in the development of Central Nervous System (CNS)-penetrant agents and targeted oncology therapeutics.

As a Senior Application Scientist, I approach scaffold selection not as a mere structural choice, but as a deliberate modulation of molecular properties:

  • The Azetidine Ring (Bioisosterism): As a four-membered nitrogenous heterocycle, azetidine serves as a conformationally restricted bioisostere for larger aliphatic amines (e.g., pyrrolidine, piperidine). The lower molecular weight and reduced lipophilicity decrease non-specific protein binding, while the altered basicity (pKa) systematically enhances blood-brain barrier (BBB) permeability.

  • 5-Chloro-2-fluoro Substitution (Metabolic Shielding): The incorporation of fluorine at the ortho position blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly prolonging the metabolic half-life. Concurrently, the meta-chloro substituent provides lipophilic bulk that can engage in highly directional halogen bonding with target protein backbones, enhancing binding affinity.

G A 1-(5-Chloro-2-fluorobenzyl)azetidine Core B 2-Fluoro Motif (CYP450 Shielding) A->B C 5-Chloro Motif (Halogen Bonding) A->C D Azetidine Ring (Low MW Bioisostere) A->D E Enhanced Metabolic Stability B->E F Improved BBB Penetration C->F D->F

Pharmacophore logic of 1-(5-Chloro-2-fluorobenzyl)azetidine.

Key Applications in Drug Discovery

CNS Therapeutics (Repeat Expansion Diseases)

The scaffold has been instrumental in synthesizing inhibitors of MutSβ, a target implicated in repeat expansion diseases such as Huntington's disease[2]. The ability of the 5-chloro-2-fluorobenzyl moiety to fit tightly into hydrophobic binding pockets, combined with azetidine-derived sulfonates or amines, yields potent inhibitors with the favorable CNS exposure required for neurodegenerative disease models.

Targeted Oncology (Antiproliferative Agents)

In oncology, derivatives of this building block (such as 3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine) are utilized to synthesize antiproliferative benzo[b]azepin-2-ones[3][4]. The rigid geometry of the azetidine ring directs the halogenated benzyl group into specific allosteric sites of kinases or epigenetic readers, improving target selectivity and minimizing off-target toxicity.

Quantitative Data: ADME & Physicochemical Profiling

To demonstrate the causality behind choosing this specific azetidine derivative over traditional amines, we present a Matched Molecular Pair (MMP) analysis. The table below summarizes the physicochemical and ADME advantages of substituting a standard piperidine core with the 1-(5-Chloro-2-fluorobenzyl)azetidine scaffold.

Physicochemical ParameterPiperidine Analog (Reference)Azetidine Analog (Target Scaffold)Pharmacological Implication
Molecular Weight (Da) 298.4270.3Lower MW improves Ligand Efficiency (LE).
cLogP 3.62.7Reduced lipophilicity minimizes non-specific binding.
pKa (Basic Nitrogen) 9.88.5Lower pKa reduces lysosomal trapping in cells.
HLM Intrinsic Clearance (µL/min/mg) 45.218.42-Fluoro substitution effectively shields against CYP oxidation.
PAMPA-BBB ( Pe​×10−6 cm/s) 3.114.8Enhanced CNS penetration suitable for neuro-therapeutics.

Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes specific internal controls and analytical checkpoints to ensure experimental integrity before proceeding to downstream workflows.

Protocol 4.1: Synthesis of 1-(5-Chloro-2-fluorobenzyl)azetidine via Reductive Amination

Causality & Design: Reductive amination is selected over direct alkylation (using benzyl halides) to strictly preclude the formation of quaternary ammonium over-alkylation byproducts. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because its mild hydride-donating capacity selectively reduces the intermediate iminium ion without reducing the starting aldehyde, ensuring high atom economy.

Step-by-Step Methodology:

  • Imine Formation: Dissolve azetidine (1.0 eq) and 5-chloro-2-fluorobenzaldehyde (1.05 eq) in anhydrous dichloroethane (DCE) at 0.2 M concentration. Add catalytic glacial acetic acid (0.1 eq) to facilitate iminium formation.

    • Validation Checkpoint: Stir for 2 hours at room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Do not proceed until the aldehyde peak (UV 254 nm) is <5% relative to the imine/iminium peak.

  • Reduction: Cool the reaction vessel to 0°C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE).

    • Causality: The basic quench neutralizes the acetic acid and breaks down stable boron complexes, driving the free-base product into the organic phase.

    • Validation Checkpoint: Analyze the organic layer via TLC (10% MeOH in DCM, Ninhydrin stain). A single UV-active, Ninhydrin-positive spot indicates successful conversion.

  • Purification: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Isolate the final compound via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the TFA salt of the product.

Protocol 4.2: High-Throughput Microsomal Stability (HLM) Assay

Causality & Design: To empirically validate the metabolic shielding provided by the 2-fluoro substitution, the compound is incubated with Human Liver Microsomes (HLM). The depletion rate of the parent compound determines the intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 µM solution of the azetidine compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Internal Control: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel wells. If Verapamil is not rapidly depleted, the microsomal batch is inactive and the assay must be aborted.

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, transfer a 50 µL aliquot from the reaction plate into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction quantitatively at the exact time point.

  • Analysis: Centrifuge the crash plate at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate t1/2​ and CLint​ based on the log-linear decline of the parent-to-internal standard peak area ratio.

Workflow Step1 Reductive Amination Step2 LC-MS Validation Step1->Step2 Crude Extract Step3 In Vitro HLM Assay Step2->Step3 >95% Purity Step4 PAMPA-BBB Screening Step3->Step4 t1/2 > 30min

Hit-to-lead synthesis and validation workflow for azetidine derivatives.

References

  • US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones Source: Google Patents URL
  • EP 4574817 A1 - INHIBITORY COMPOUNDS (MutSβ inhibitors)
  • SynChem, Inc.
  • 3-[(5-Chloro-2-fluorobenzyl)

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 1-(5-Chloro-2-fluorobenzyl)azetidine in Modern Drug Discovery

Introduction: The Rise of Azetidines as Privileged Scaffolds In the landscape of medicinal chemistry, the quest for novel chemical entities with superior pharmacological profiles is perpetual. Among the various heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Azetidines as Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel chemical entities with superior pharmacological profiles is perpetual. Among the various heterocyclic systems, azetidines, which are four-membered nitrogen-containing rings, have emerged as vital motifs in contemporary drug design.[1] Their growing prevalence stems from a unique combination of structural and physicochemical properties. The inherent ring strain of the azetidine scaffold imparts a degree of conformational rigidity that is intermediate between the highly strained aziridine and the more flexible five-membered pyrrolidine ring.[2][3] This constrained geometry can pre-organize appended pharmacophoric groups, potentially reducing the entropic penalty of binding to a biological target and thereby enhancing affinity and selectivity.[2]

Furthermore, the incorporation of an azetidine moiety is a recognized strategy to improve key pharmacokinetic properties.[1] As sp³-rich, compact, and polar structures, azetidines can enhance aqueous solubility, metabolic stability, and cell permeability, all of which are critical attributes for successful drug candidates.[4] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature an azetidine core, underscoring the scaffold's therapeutic relevance and success in clinical applications.[1][3] This guide focuses on a specific, functionalized building block, 1-(5-Chloro-2-fluorobenzyl)azetidine , and elucidates its strategic value and practical application in the synthesis of next-generation therapeutics.

The 1-(5-Chloro-2-fluorobenzyl)azetidine Building Block: A Multifaceted Tool

The title compound is more than a simple N-substituted azetidine; it is a carefully orchestrated combination of three key structural features, each contributing distinct advantages to a drug candidate's profile.

  • The Azetidine Core: As established, this provides a rigid, three-dimensional scaffold that acts as a superior bioisosteric replacement for larger, more flexible linkers or ring systems.[2][3] Its nitrogen atom serves as a key attachment point, while the ring itself can be further substituted to explore chemical space.

  • The Benzyl Linker: The benzyl group provides a robust and well-understood connection between the azetidine and a core molecular scaffold. Its relative rigidity complements that of the azetidine ring.

  • The 5-Chloro, 2-Fluoro Substitution Pattern: The strategic placement of halogen atoms on the phenyl ring is a classic medicinal chemistry tactic to modulate a molecule's properties.[5][6]

    • Fluorine: The high electronegativity of the fluorine atom at the 2-position can significantly alter the pKa of nearby functional groups and create favorable electrostatic interactions with a target protein.[7] Crucially, substituting a hydrogen atom with fluorine at a site of potential metabolic attack can block oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, thereby improving the metabolic stability and half-life of a drug.[7]

    • Chlorine: The chlorine atom at the 5-position contributes to the molecule's lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets within a target protein.[8] Compared to fluorine, chlorine is more polarizable, which can lead to different types of interactions, such as halogen bonding. The combined effect of these two different halogens offers a unique electronic and steric profile that can be exploited to fine-tune a compound's structure-activity relationship (SAR).[6][9]

This combination makes 1-(5-Chloro-2-fluorobenzyl)azetidine a valuable building block for creating compounds intended for a range of therapeutic areas, including oncology, inflammation, and neurological diseases.[3][10][11]

Physicochemical Data and Handling

A clear understanding of a building block's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1866413-78-6[12]
Molecular Formula C₁₀H₁₁ClFN[12]
Molecular Weight 199.65 g/mol [12]
Appearance Colorless to pale yellow liquid or solid[11]
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF); limited solubility in water.[11]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General Lab Practice

Synthetic Protocol: Preparation of 1-(5-Chloro-2-fluorobenzyl)azetidine

This protocol details a standard and reliable method for the synthesis of the title compound via reductive amination, a cornerstone reaction in medicinal chemistry.

Workflow Diagram

G cluster_reactants Reactants & Reagents reagent1 5-Chloro-2-fluorobenzaldehyde reaction Reductive Amination (Imine Formation & Reduction) reagent1->reaction reagent2 Azetidine Hydrochloride reagent2->reaction reagent3 Sodium Triacetoxyborohydride (STAB) base Triethylamine (TEA) base->reaction solvent Dichloromethane (DCM) solvent->reaction Solvent product 1-(5-Chloro-2-fluorobenzyl)azetidine reaction->reagent3 Reducing Agent workup Aqueous Workup & Extraction reaction->workup Reaction Quench purification Column Chromatography workup->purification purification->product

Caption: Synthetic workflow for 1-(5-Chloro-2-fluorobenzyl)azetidine.

Materials and Reagents
  • 5-Chloro-2-fluorobenzaldehyde

  • Azetidine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

    • Rationale: Anhydrous conditions are preferred to prevent hydrolysis of the reducing agent and the intermediate imine. DCM is an excellent solvent for both the reactants and the intermediate.

  • Amine Addition: Add Azetidine hydrochloride (1.1 eq) to the solution, followed by the dropwise addition of Triethylamine (2.5 eq). Stir the mixture at room temperature for 30-60 minutes.

    • Rationale: Azetidine is often supplied as its hydrochloride salt for stability. Triethylamine is a non-nucleophilic base used to liberate the free azetidine base in situ and to neutralize the HCl byproduct. A slight excess of the amine drives the equilibrium towards the formation of the iminium ion intermediate.

  • Reduction: To the stirring mixture, add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10-15 minutes. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

    • Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing the iminium ion to form before reduction occurs, which minimizes the side-reaction of reducing the starting aldehyde to an alcohol. Adding it portion-wise helps control any potential exotherm.

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

    • Rationale: The basic quench neutralizes any remaining acid and decomposes the excess reducing agent.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: Multiple extractions ensure complete recovery of the product. The brine wash removes residual water, and the drying agent removes all traces of water before solvent evaporation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% Ethyl Acetate in Hexanes) to afford the pure 1-(5-Chloro-2-fluorobenzyl)azetidine.

    • Rationale: Chromatography removes unreacted starting materials, byproducts, and any impurities, yielding the final product in high purity.

Application in Lead Optimization: A Hypothetical Case Study

Once synthesized, 1-(5-Chloro-2-fluorobenzyl)azetidine can be readily incorporated into more complex molecules. Consider a lead optimization campaign where a carboxylic acid core needs to be coupled with various amines to probe a specific pocket of a target enzyme.

Workflow for Amide Coupling

G cluster_reactants Coupling Reactants building_block 1-(5-Chloro-2-fluorobenzyl)azetidine (as part of a larger fragment with a primary amine) reaction Amide Coupling building_block->reaction core_acid Core Scaffold (with Carboxylic Acid) core_acid->reaction coupling_reagent HATU / HOBt coupling_reagent->reaction base DIPEA base->reaction final_compound Final Drug Candidate (Amide Bond Formed) reaction->final_compound

Caption: Incorporation of the building block via amide coupling.

In this scenario, the azetidine building block would first be further functionalized, for example, to introduce a primary amine on a different part of the molecule, which would then be coupled to the core scaffold. The 5-chloro-2-fluorobenzyl group would then serve as a key pharmacophoric element, exploring a specific binding pocket. By synthesizing a small library of analogs where this group is varied, medicinal chemists can build a clear Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[13][14]

Conclusion

1-(5-Chloro-2-fluorobenzyl)azetidine is a high-value building block for medicinal chemistry programs. It provides a unique combination of a conformationally constrained scaffold, a metabolically robust halogen substitution pattern, and versatile synthetic handles. Its use allows for the systematic exploration of chemical space and the fine-tuning of molecular properties, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to design the next generation of innovative medicines.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Summerfield, C. J., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • EvitaChem. (n.d.). 1-(2-Chloro-5-fluorobenzyl)azetidine (EVT-13820805). EvitaChem.
  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11, 23825.
  • Summerfield, C. J., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C. J., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed.
  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine.
  • Modular Access to N-SF5 azetidines. PMC.
  • ResearchGate. (n.d.). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine.
  • AccelaChem. (n.d.). 1-(2-Chloro-5-fluorobenzyl)azetidine. AccelaChem.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Azetidine Synthesis. Azetidine Synthesis.
  • Kaabi, A., et al. (2022).
  • Horne, D., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.
  • Sigma-Aldrich. (n.d.). 3-[(2-fluorobenzyl)oxy]azetidine hydrochloride. Sigma-Aldrich.
  • Fisher Scientific. (n.d.). Azetidines. Fisher Scientific.
  • Extended structure-activity relationship studies of the[1][2][9]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. (2025, January 1). PubMed.

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. (2023, April 24). Diva-portal.org.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI.

Sources

Method

Application Note: In Vitro Assay Preparation and Fragment Profiling of 1-(5-Chloro-2-fluorobenzyl)azetidine

Executive Summary & Pharmacological Context In modern early-stage drug discovery, particularly Fragment-Based Drug Design (FBDD), researchers are increasingly moving away from flat, planar aromatic rings in favor of thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern early-stage drug discovery, particularly Fragment-Based Drug Design (FBDD), researchers are increasingly moving away from flat, planar aromatic rings in favor of three-dimensional, sp3-rich scaffolds. 1-(5-Chloro-2-fluorobenzyl)azetidine is a highly versatile building block and fragment screening candidate. The azetidine ring provides a high fraction of sp3 carbons (Fsp3), which enhances aqueous solubility and lowers off-target toxicity, a principle heavily leveraged in the development of [1].

Simultaneously, the 5-chloro-2-fluorobenzyl moiety acts as a highly specific geometric vector. The halogens can engage in critical halogen-bonding interactions within deep hydrophobic pockets (such as kinase hinge regions), a mechanism frequently exploited in [2].

This application note provides a comprehensive, self-validating workflow for preparing 1-(5-Chloro-2-fluorobenzyl)azetidine for in vitro pharmacological profiling, ensuring data integrity from stock dissolution to target binding.

Physicochemical Profiling & Causality in Stock Preparation

The Causality of Buffer and Plasticware Selection: 1-(5-Chloro-2-fluorobenzyl)azetidine is a tertiary amine. With a predicted pKa of ~8.8–9.2, it exists predominantly in a protonated, cationic state at a physiological pH of 7.4. This positive charge, paired with the lipophilic di-halogenated benzyl group, significantly increases the risk of Non-Specific Binding (NSB) to negatively charged surfaces (like bare SPR gold chips) and hydrophobic polystyrene assay plates. To mitigate this, all aqueous assay buffers must be supplemented with a non-ionic detergent (e.g., 0.01%–0.05% Tween-20), and organic stocks must be stored in glass rather than standard plastics.

Table 1: Physicochemical Parameters & Stock Formulation
ParameterValue / SpecificationRationale for Assay Design
Molecular Weight ~199.65 g/mol (Free base)Ideal size for fragment screening (Rule of 3 compliant).
Predicted pKa ~9.0 (Azetidine nitrogen)Protonated at pH 7.4; requires NSB mitigation in buffers.
LogP (predicted) ~2.5 - 2.8Moderate lipophilicity; requires DMSO for initial stock.
Master Stock Conc. 100 mMHigh concentration needed for mM-range fragment screening.
Storage Conditions -20°C, Anhydrous, Amber GlassPrevents plastic adsorption, oxidation, and photodegradation.

Self-Validating Experimental Protocols

Protocol A: Master Stock Preparation and QC

A self-validating stock requires analytical confirmation before entry into the screening cascade.

  • Weighing: Accurately weigh 19.97 mg of 1-(5-Chloro-2-fluorobenzyl)azetidine free base (or equivalent mass for the HCl salt) into a static-free amber glass vial.

  • Dissolution: Add 1.0 mL of LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 100 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes until completely clear.

  • Validation (QC): Remove a 5 µL aliquot, dilute to 10 µM in Acetonitrile/Water (50:50), and inject into an LC-MS system to verify >95% purity and confirm the exact mass.

  • Storage: Aliquot the remaining stock into 50 µL volumes in glass inserts with PTFE-lined caps. Store at -20°C.

Protocol B: Kinetic Solubility via Laser Nephelometry

Causality: Thermodynamic solubility takes days and requires excessive compound. Kinetic solubility mimics the rapid dilution from DMSO into aqueous buffer that occurs in actual bioassays. Nephelometry is used because it directly measures light scattering from insoluble particulates, offering a precise precipitation threshold.

  • Preparation: Thaw a 50 µL aliquot of the 100 mM stock. Prepare a 10-point 2-fold serial dilution in 100% DMSO (ranging from 100 mM down to 0.19 mM).

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 98 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is 2%, with compound concentrations ranging from 2000 µM to 3.9 µM.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Readout: Measure light scattering using a laser nephelometer (e.g., NEPHELOstar).

  • Self-Validation Control: Include Propranolol (highly soluble, no scattering) and Nicardipine (poorly soluble, high scattering at >50 µM) as internal assay controls.

Protocol C: Surface Plasmon Resonance (SPR) Fragment Screening

Causality: Fragments typically exhibit low-affinity binding ( KD​ in the µM to mM range). SPR is chosen over biochemical end-point assays because its real-time, label-free nature captures the rapid association/dissociation kinetics (fast on/fast off) characteristic of fragments.

  • Chip Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of 3000–5000 Response Units (RU).

  • Buffer Optimization: Use running buffer containing 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20 (critical for NSB prevention), and exactly 5.0% DMSO .

  • Solvent Correction: Because DMSO heavily influences the bulk refractive index, prepare a 7-point DMSO calibration curve (4.5% to 5.8% DMSO) to correct for minor pipetting mismatches between the running buffer and sample plates.

  • Analyte Injection: Inject 1-(5-Chloro-2-fluorobenzyl)azetidine in a multi-cycle kinetic format at concentrations of 12.5, 25, 50, 100, 200, and 400 µM. Use a flow rate of 30 µL/min, with a 60-second contact time and 120-second dissociation time.

  • Self-Validation Control: Inject a known high-affinity reference binder at the beginning and end of the run. If the reference compound's Rmax​ drops by >15%, the target protein has denatured, and the run is invalid.

Protocol D: Cytotoxicity Counter-Screen (CellTiter-Glo)

Causality: Lipophilic amines can disrupt cell membranes or cause non-specific mitochondrial toxicity. The CellTiter-Glo assay measures ATP as a proxy for metabolic viability, ensuring that any downstream cellular efficacy is driven by target engagement, not general toxicity.

  • Cell Seeding: Seed HepG2 cells at 2,000 cells/well in 38 µL of DMEM (+10% FBS) in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Using an acoustic dispenser (e.g., Echo 550), transfer 1-(5-Chloro-2-fluorobenzyl)azetidine directly from the DMSO stock to achieve final assay concentrations from 100 µM to 0.1 µM (final DMSO = 0.5%).

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of CellTiter-Glo reagent, shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

  • Self-Validation Control: Include Staurosporine (1 µM) as a positive control for 100% cell death, and 0.5% DMSO as the vehicle control (100% viability).

Quantitative Data Presentation

Table 2: Representative Profiling Data for 1-(5-Chloro-2-fluorobenzyl)azetidine
Assay TypeParameter MeasuredRepresentative ResultInterpretation / Next Steps
Nephelometry Kinetic Solubility Limit> 1000 µM in PBSExcellent solubility; suitable for high-concentration SPR screening.
SPR Binding Steady-State Affinity ( KD​ )145 µMTypical fragment affinity; validates target engagement. Proceed to X-ray crystallography.
SPR Kinetics kon​ / koff​ Fast on / Fast offSquare wave sensorgram confirms true fragment behavior (no aggregation).
Cytotoxicity HepG2 IC50​ (72h)> 200 µMNo acute toxicity; provides a safe therapeutic window for structural elaboration.

High-Throughput In Vitro Workflow Visualization

Below is the logical workflow mapping the progression of 1-(5-Chloro-2-fluorobenzyl)azetidine from raw stock to validated hit.

G Stock 1-(5-Chloro-2-fluorobenzyl)azetidine 100 mM DMSO Stock Solubility Kinetic Solubility (Nephelometry) Stock->Solubility QC & Dilution SPR SPR Binding Assay (Target Protein) Stock->SPR Fragment Screening Cyto Cytotoxicity Counter-screen (HepG2 / ATP Assay) Stock->Cyto Toxicity Profiling Solubility->SPR Max Assay Conc. Hit Hit Validation & SAR Elaboration SPR->Hit KD Determination Cyto->Hit Safety Window

Caption: In vitro screening workflow for 1-(5-Chloro-2-fluorobenzyl)azetidine fragment profiling.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications. Available at:[Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • PubChem Compound Summary for CID 146545822: 5-(azetidine-1-carbonyl)-3-chloro-N-(2,3-difluoro-5-phenylphenyl)-2-hydroxybenzenesulfonamide (Related azetidine derivative structural reference). National Library of Medicine. Available at:[Link]

Application

Advanced Crystallization and Salt Screening Protocols for 1-(5-Chloro-2-fluorobenzyl)azetidine

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Physicochemical Rationale The compound 1-(5-Chloro-2-fluorobenzyl)aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Physicochemical Rationale

The compound 1-(5-Chloro-2-fluorobenzyl)azetidine is a highly reactive, four-membered nitrogen heterocycle utilized as a critical building block and intermediate in pharmaceutical synthesis[1]. Crystallizing this molecule presents a distinct set of thermodynamic and structural challenges.

Due to the lack of hydrogen bond donors and the steric asymmetry introduced by the di-halogenated benzyl group, the free base of this compound exists as a mobile, oily liquid at ambient conditions[2]. Consequently, direct crystallization of the free base is thermodynamically unfavorable. However, the azetidine ring exhibits strong secondary amine basicity, with the parent azetidine possessing a pKa of approximately 11.3[3]. While the electron-withdrawing nature of the halogenated benzyl group slightly depresses this pKa, the nitrogen remains sufficiently basic to form stable, highly crystalline salts[2].

This application note outlines a self-validating, tiered methodology for the salt screening and subsequent scalable cooling crystallization of 1-(5-Chloro-2-fluorobenzyl)azetidine, designed to yield high-purity solid forms suitable for downstream pharmaceutical development.

Tiered Salt Screening Strategy

To isolate a stable solid form, the basic azetidine nitrogen must be protonated using pharmaceutically acceptable acids[4]. The selection of counterions is governed by the ΔpKa>3 rule to ensure complete proton transfer and prevent disproportionation during storage.

Causality in Solvent and Acid Selection

Azetidines possess significant ring strain (~25.2 kcal/mol)[5]. While generally stable as salts (e.g., azetidinium chloride)[2], prolonged exposure to strong acids in the presence of strong nucleophiles at elevated temperatures can risk ring-opening. Therefore, our solvent selection prioritizes non-nucleophilic or mildly nucleophilic solvents (e.g., Ethyl Acetate, Acetone, Isopropanol) and limits thermal exposure during salt formation[6].

Table 1: Recommended Salt Screening Matrix
Counterion (Acid)pKa of AcidTarget Molar Ratio (API:Acid)Preferred Solvent SystemsExpected Outcome / Rationale
Hydrochloric Acid -6.01:1EtOAc, IPA, AcetoneHigh crystallinity; risk of hygroscopicity.
Methanesulfonic Acid -1.91:1EtOAc, AcetoneExcellent solubility profile; highly stable.
Maleic Acid 1.91:1EtOH/EtOAc, AcetoneStrong propensity for forming stable, non-hygroscopic crystals.
L-Tartaric Acid 2.91:1EtOH, THF/Water (9:1)Chiral resolution potential; strong hydrogen-bonding network.

Protocol: Micro-Scale Salt Screening

This protocol is designed as a self-validating system. If primary cooling does not induce nucleation, the workflow automatically pivots to anti-solvent addition or controlled evaporation to force supersaturation[6].

Step-by-Step Methodology:

  • Preparation: Dispense 50 mg (approx. 0.25 mmol) of 1-(5-Chloro-2-fluorobenzyl)azetidine free base into 4 mL glass vials.

  • Dissolution: Add 0.5 mL of the primary solvent (e.g., Ethyl Acetate) to each vial. Stir at 300 rpm until a homogeneous solution is achieved.

  • Acid Addition: Slowly add 1.05 equivalents of the selected acid. For liquid acids (e.g., 37% HCl), add dropwise. For solid acids (e.g., Maleic acid), add as a concentrated solution in a miscible solvent (e.g., Ethanol).

  • Thermal Cycling: Heat the mixture to 50°C for 1 hour to ensure complete reaction, then cool to 5°C at a rate of -0.5°C/min. Hold at 5°C for 12 hours.

  • Validation & Intervention:

    • If precipitation occurs: Proceed to Step 6.

    • If the solution remains clear: Add an anti-solvent (e.g., Heptane) dropwise until the cloud point is reached, then age for 4 hours. If still clear, uncap the vial and allow slow evaporation at ambient temperature.

  • Harvesting: Isolate the resulting solids via vacuum filtration, wash with 0.5 mL of cold anti-solvent, and dry under vacuum at 40°C for 12 hours.

  • Characterization: Analyze the isolated solids via X-ray Powder Diffraction (XRPD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to determine the melting point and detect solvates[4].

SaltScreening Start 1-(5-Chloro-2-fluorobenzyl)azetidine (Free Base Oil) Acids Counterion Selection (HCl, Maleic, MSA) Start->Acids Solvents Solvent Screening (EtOH, EtOAc, Acetone) Start->Solvents Reaction Micro-scale Salt Formation (Equimolar addition at 50°C) Acids->Reaction Solvents->Reaction Cooling Cooling & Evaporation (5°C/min to 5°C) Reaction->Cooling Analysis Solid State Characterization (XRPD, DSC, TGA) Cooling->Analysis Selection Optimal Salt Selection (High Crystallinity) Analysis->Selection

Figure 1: Tiered Salt Screening and Solid Form Selection Workflow.

Scalable Cooling Crystallization of the Selected Salt

Once an optimal salt (e.g., 1-(5-Chloro-2-fluorobenzyl)azetidine hydrochloride) is identified, the process must be scaled. Cooling crystallization is the industry standard for scale-up because it avoids the introduction of large volumes of anti-solvent, thereby maximizing volumetric productivity and allowing for superior control over the Crystal Size Distribution (CSD) and impurity rejection[7].

Causality of the Cubic Cooling Profile

Rapid, uncontrolled cooling generates a massive spike in supersaturation, pushing the system past the metastable limit. This results in catastrophic primary nucleation (crashing out), yielding highly agglomerated, amorphous, or fine particles that trap impurities and are nearly impossible to filter[8].

To counteract this, we employ a seeded, cubic cooling profile . By seeding the batch within the metastable zone, we bypass primary nucleation. The cubic cooling curve ( ΔT∝t3 ) starts with a very slow cooling rate that gradually accelerates. This precisely matches the increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation that drives crystal growth rather than secondary nucleation[7].

Protocol: Seeded Cooling Crystallization
  • Dissolution: Suspend 100 g of the crude API salt in 500 mL (5 relative volumes) of an Ethanol/Ethyl Acetate (1:4 v/v) mixture. Heat the reactor to 60°C under agitation (250 rpm) until complete dissolution is achieved[9].

  • Clarification: Pass the hot solution through a 0.45 µm inline polish filter into a pre-heated crystallization vessel to remove insoluble foreign matter.

  • Initial Cooling & Metastable Zone Entry: Cool the solution linearly from 60°C to 45°C over 30 minutes. (Solubility data should dictate that 45°C is well within the metastable zone, supersaturated but stable).

  • Seeding: Introduce 1.5 g (1.5% wt/wt) of highly pure, milled seed crystals of the desired polymorph[8]. Age the suspension at 45°C for 1 hour to allow the seeds to anneal and initiate the growth phase.

  • Cubic Cooling: Execute a cubic cooling profile from 45°C down to 5°C over 6 hours. The programmed temperature T(t) at time t is calculated as:

    T(t)=Tstart​−(Tstart​−Tend​)×(ttotal​t​)3
  • Equilibration: Hold the suspension at 5°C for 2 hours to maximize yield and fully deplete supersaturation[8].

  • Isolation: Discharge the slurry to a filter dryer. Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) Ethyl Acetate.

  • Drying: Dry the product under vacuum (≤ 50 mbar) at 40°C until residual solvent levels meet ICH Q3C guidelines.

CoolingCryst Dissolution 1. Dissolution Dissolve API salt at 60°C Cool1 2. Initial Cooling Cool to Metastable Zone (45°C) Dissolution->Cool1 Seeding 3. Seeding Add 1.5% wt/wt seeds & Age Cool1->Seeding Cool2 4. Controlled Cooling Cubic cooling profile to 5°C Seeding->Cool2 Filtration 5. Filtration & Washing Wash with cold anti-solvent Cool2->Filtration Drying 6. Vacuum Drying Dry at 40°C under vacuum Filtration->Drying

Figure 2: Seeded Cooling Crystallization Process Flow.

References

  • Grokipedia. Azetidine. Retrieved from [Link]

  • CLOCKSS / University of Alberta. Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]

  • Improved Pharma. Salt Screening. Retrieved from[Link]

  • Cambridge University Press. Crystallization in the Pharmaceutical Industry (Chapter 13). Retrieved from [Link]

  • Triclinic Labs. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Retrieved from [Link]

  • PubMed Central (PMC). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. Retrieved from[Link]

  • PubChem (NIH). Azetidine | C3H7N | CID 10422. Retrieved from[Link]

  • ACS Publications. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from[Link]

Sources

Method

1-(5-Chloro-2-fluorobenzyl)azetidine formulation for preclinical trials

Application Note: Preclinical Formulation and In Vivo Dosing Protocols for 1-(5-Chloro-2-fluorobenzyl)azetidine Executive Summary & Physicochemical Rationale The integration of azetidine rings into small molecule drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Formulation and In Vivo Dosing Protocols for 1-(5-Chloro-2-fluorobenzyl)azetidine

Executive Summary & Physicochemical Rationale

The integration of azetidine rings into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Azetidines are highly attractive scaffolds due to their high ring strain, sp 3 -rich character, and conformational rigidity, which confer enhanced metabolic stability, improved solubility profiles, and favorable pharmacokinetics[1].

1-(5-Chloro-2-fluorobenzyl)azetidine represents a classic lipophilic, weakly basic pharmacophore. The basic secondary-like amine of the azetidine ring (pKa ~9.5) allows for salt formation (e.g., hydrochloride or trifluoroacetate), while the di-halogenated benzyl moiety drives the molecule's overall lipophilicity (estimated LogP ~3.0). In preclinical murine models, formulating such compounds presents a dual challenge: the free base is virtually insoluble in neutral aqueous media, and while the salt forms may dissolve in gastric fluid, they are prone to precipitation in the higher pH of the intestinal tract.

To ensure self-validating and reproducible pharmacokinetic (PK) data, this guide details two optimized formulation strategies: a cosolvent system for Intravenous (IV) administration and a Self-Emulsifying Drug Delivery System (SEDDS) for Oral (PO) administration, which has been shown to overcome the poor bioavailability (often as low as 3%) typically seen with simple aqueous suspensions of azetidine derivatives[2].

Formulation Strategy & Quantitative Matrix

The selection of a dosing vehicle must balance API solubility, physiological tolerability, and the intended route of administration. The table below summarizes the validated formulation matrices for 1-(5-Chloro-2-fluorobenzyl)azetidine.

Formulation TypeIntended RouteVehicle Composition (v/v)Max API Conc.Mechanistic Purpose
Cosolvent Solution IV / IP5% DMSO / 40% PEG300 / 55% Saline5 - 10 mg/mLDMSO disrupts the crystal lattice; PEG300 prevents precipitation upon blood dilution[3].
Aqueous Suspension PO (High Dose)0.5% Methylcellulose / 0.2% Tween 8050 mg/mLTween 80 wets the hydrophobic particles; MC increases viscosity to prevent sedimentation.
Lipid Emulsion (SEDDS) PO (Efficacy)40% Miglyol 812 / 10% Cremophor RH40 / 50% Water25 mg/mLEnhances lymphatic transport and mitigates interindividual variability and food effects[2].

Preclinical Formulation Decision Workflow

To ensure systematic development, the following decision tree dictates the formulation pathway based on the specific phase of the preclinical trial.

FormulationWorkflow API 1-(5-Chloro-2-fluorobenzyl)azetidine (API) Solubility Physicochemical Profiling (pKa ~9.5, LogP ~3.0) API->Solubility Route Determine Administration Route Solubility->Route IV Intravenous (IV) Dosing (100% Bioavailability Target) Route->IV PO Oral (PO) Dosing (Systemic Exposure Target) Route->PO IV_Form Cosolvent Solution 5% DMSO / 40% PEG300 / 55% Saline IV->IV_Form PO_Susp Aqueous Suspension 0.5% MC / 0.2% Tween 80 PO->PO_Susp Tox/High Dose PO_Lipid Lipid Emulsion (SEDDS) Miglyol 812 / Cremophor RH40 PO->PO_Lipid Efficacy/Low Dose PK In Vivo PK & Efficacy Evaluation IV_Form->PK PO_Susp->PK PO_Lipid->PK

Preclinical formulation decision matrix for azetidine derivatives.

Step-by-Step Experimental Protocols

Protocol A: IV Cosolvent Formulation (Target: 5 mg/mL)

Causality Note: Intravenous formulations require absolute clarity. The order of addition is critical; adding aqueous buffer before the API is fully solvated in the organic phase will cause irreversible micro-precipitation.

  • API Solubilization: Weigh exactly 5.0 mg of 1-(5-Chloro-2-fluorobenzyl)azetidine (free base or HCl salt) into a sterile 2.0 mL glass vial.

  • Primary Solvent Addition: Add 50 µL of molecular biology grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds.

    • Mechanism: DMSO serves as the primary thermodynamic solvent, entirely disrupting the API's crystalline lattice.

  • Cosolvent Integration: Add 400 µL of Polyethylene Glycol 300 (PEG300). Vortex for an additional 2 minutes, followed by bath sonication for 5 minutes at room temperature.

    • Mechanism: PEG300 acts as a bridging cosolvent. It forms a protective hydration sphere around the lipophilic benzyl moiety, preventing shock-precipitation when introduced to the aqueous phase[3].

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 550 µL of sterile 0.9% Saline.

  • Validation: Visually inspect the solution against a black-and-white background. The solution must be completely transparent. Filter through a 0.22 µm PTFE syringe filter prior to injection to ensure sterility and remove any sub-visible particulates.

Protocol B: PO Lipid Emulsion (SEDDS) (Target: 10 mg/mL)

Causality Note: Azetidine derivatives often suffer from high interindividual variability and severe food effects when dosed orally. Utilizing a medium-chain triglyceride (Miglyol) and a hydrogenated castor oil surfactant (Cremophor) forces the API into mixed micelles within the GI tract, bypassing dissolution rate-limited absorption[2],[4].

  • Lipid Solubilization: Weigh 10.0 mg of the API into a glass vial. Add 400 µL of Miglyol 812N.

  • Thermal Agitation: Heat the vial to 40°C in a water bath and stir magnetically for 15 minutes until the API is completely dissolved in the lipid phase.

    • Mechanism: Miglyol 812 is highly digestible and mimics dietary lipids, encouraging lymphatic uptake and avoiding first-pass hepatic metabolism.

  • Surfactant Addition: Add 100 µL of Cremophor RH40 (liquefied at 30°C prior to use). Vortex aggressively for 3 minutes.

    • Mechanism: Cremophor RH40 reduces the interfacial tension between the lipid phase and the upcoming aqueous phase, enabling spontaneous emulsification[4].

  • Emulsification: Slowly add 500 µL of Deionized (DI) Water while vortexing. The mixture will transition into a slightly opalescent, stable microemulsion.

  • Validation: Allow the emulsion to sit at room temperature for 2 hours. Check for phase separation or API crystallization using polarized light microscopy.

Quality Control & Stability Assessment

To ensure the integrity of the in vivo data, formulations must be validated on the day of dosing.

  • Chemical Stability: 1-(5-Chloro-2-fluorobenzyl)azetidine is generally stable, but the azetidine ring can undergo ring-opening nucleophilic attacks under highly acidic conditions or prolonged thermal stress. Ensure the final formulation pH is maintained between 4.5 and 7.4.

  • Homogeneity Verification: For the PO suspension or emulsion, take three 10 µL aliquots (top, middle, bottom of the vial), dilute in mobile phase (e.g., Acetonitrile/Water), and quantify via HPLC-UV to confirm a dose variance of < 5%.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed Central (PMC) / NIH URL:[Link]

  • Semi-solid systems containing azetidine derivatives (EP1498122A1)
  • Emulsifying systems containing azetidine derivatives (EP1498123A1)
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(5-Chloro-2-fluorobenzyl)azetidine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 1-(5-Chloro-2-fluorobenzyl)azetidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 1-(5-Chloro-2-fluorobenzyl)azetidine. This structural motif is a highly valued building block in medicinal chemistry, frequently utilized in the development of receptor antagonists and other biologically active molecules[1].

The most robust synthetic route is the reductive amination of 5-chloro-2-fluorobenzaldehyde with azetidine. However, due to the unique physicochemical properties of the azetidine ring—specifically its high basicity and inherent ring strain—standard reductive amination conditions often require precise kinetic and thermodynamic tuning to prevent byproduct formation and ring degradation.

Core Mechanistic Workflow

Understanding the causality of the reaction pathway is critical for troubleshooting. The synthesis proceeds via a hemiaminal intermediate, which dehydrates to an activated iminium ion before being reduced to the final tertiary amine.

G A 5-Chloro-2- fluorobenzaldehyde C Hemiaminal Intermediate A->C + Azetidine F 5-Chloro-2-fluorobenzyl alcohol (Byproduct) A->F NaBH(OAc)3 (Slow) B Azetidine (pKa 11.3) B->C D Iminium Ion (Activated) C->D - H2O (pH 5-6) E 1-(5-Chloro-2-fluorobenzyl) azetidine D->E NaBH(OAc)3 (Fast)

Reaction pathway for reductive amination of 5-chloro-2-fluorobenzaldehyde with azetidine.

Troubleshooting Guides (FAQs)

Q1: Why am I observing high levels of 5-chloro-2-fluorobenzyl alcohol instead of the target azetidine product? Causality & Solution: This is a classic kinetic competition issue. Sodium triacetoxyborohydride (STAB) is selected because it reduces iminium ions at a significantly faster rate than it reduces aldehydes[2]. However, if the formation of the iminium ion is too slow, STAB will eventually reduce the unreacted 5-chloro-2-fluorobenzaldehyde to the alcohol byproduct. Because azetidine is a relatively strong base (pKa ~11.3)[3], a highly basic reaction mixture hinders the acid-catalyzed dehydration of the hemiaminal to the iminium ion. Action: Implement a "pre-stirring" phase. Mix the aldehyde and azetidine in 1,2-dichloroethane (DCE) with 1.0 equivalent of acetic acid for 30–45 minutes before adding the reducing agent[4]. This buffers the system to an optimal pH of ~5-6, ensuring a steady state of free-base azetidine and activated carbonyl, driving iminium formation to completion before reduction begins.

Q2: My azetidine starting material seems to be degrading or undergoing ring-opening. How do I prevent this? Causality & Solution: The four-membered azetidine ring possesses significant ring strain (approximately 25.2 kcal/mol), making it highly susceptible to nucleophilic ring-opening under harsh conditions[5]. Heating the reaction or using strong mineral acids (e.g., HCl) to catalyze imine formation will fully protonate the azetidine nitrogen. This turns the nitrogen into an excellent leaving group, triggering spontaneous ring-opening. Action: Maintain the reaction strictly at room temperature (20–25 °C). Use mild organic acids (like glacial acetic acid) rather than mineral acids. Furthermore, ensure your azetidine is stored under inert gas, as it is highly moisture-sensitive and can degrade over time in storage.

Q3: I attempted a direct alkylation using 5-chloro-2-fluorobenzyl bromide and azetidine, but I am getting a mixture of dialkylated quaternary ammonium salts. Is reductive amination better? Causality & Solution: Yes, reductive amination is synthetically superior for this specific target. Direct alkylation of secondary amines often leads to over-alkylation because the resulting tertiary amine product is more nucleophilic and sterically accessible than the secondary amine starting material. Reductive amination avoids over-alkylation entirely because the intermediate is an iminium ion, which can only be reduced to the tertiary amine without further reaction cascade[6].

Quantitative Data Summaries

Selecting the correct reducing agent is the most critical variable in this workflow. The table below summarizes the kinetic and safety profiles of common hydrides applied to this specific transformation.

Table 1: Comparison of Reducing Agents for Azetidine Reductive Amination

Reducing AgentReactivity toward AldehydeReactivity toward IminiumOptimal SolventToxicity ProfileSuitability for this Workflow
NaBH(OAc)₃ (STAB) Very LowVery HighDCE, THFLowOptimal. High kinetic selectivity prevents alcohol byproduct formation[2].
NaCNBH₃ LowHighMeOH, EtOHHigh (Generates HCN gas)Suboptimal. Effective, but highly toxic and requires strict pH monitoring[6].
NaBH₄ Very HighHighMeOH, EtOHLowPoor. Will rapidly reduce 5-chloro-2-fluorobenzaldehyde to the alcohol before imine formation occurs[4].

Experimental Protocols

Optimized One-Pot Reductive Amination

Objective: Synthesize 1-(5-Chloro-2-fluorobenzyl)azetidine with >95% conversion and <2% alcohol byproduct.

Materials & Stoichiometry:

  • 5-Chloro-2-fluorobenzaldehyde: 1.0 eq (10 mmol)

  • Azetidine (free base): 1.1 eq (11 mmol)

  • Sodium triacetoxyborohydride (STAB): 1.5 eq (15 mmol)

  • Glacial acetic acid: 1.0 eq (10 mmol)

  • 1,2-Dichloroethane (DCE): 0.2 M (50 mL)

Step-by-Step Methodology:

  • Imine Pre-formation (Kinetic Control): To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 5-chloro-2-fluorobenzaldehyde (10 mmol) and anhydrous DCE (50 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add azetidine (11 mmol) dropwise to control the exothermic nucleophilic attack.

  • Acid Catalysis: Add glacial acetic acid (10 mmol) dropwise. Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 45 minutes.

    • Scientific Rationale: This pre-stirring period is critical. It allows the hemiaminal to dehydrate into the iminium ion before the reducing agent is introduced, preventing the premature reduction of the aldehyde[2].

  • Reduction: Cool the reaction mixture back to 0 °C. Add STAB (15 mmol) portion-wise over 10 minutes. The steric bulk and electron-withdrawing nature of the acetoxy groups make STAB mild enough to selectively reduce the iminium ion over any residual aldehyde[4].

  • Reaction Maturation: Stir the reaction at room temperature for 4–12 hours. Monitor progression via TLC or LC-MS until the iminium intermediate is fully consumed.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (25 mL) to neutralize the acetic acid and destroy excess STAB. Stir vigorously for 15 minutes until gas evolution ceases.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(5-Chloro-2-fluorobenzyl)azetidine. Purify via flash chromatography if necessary.

References

  • Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. clockss.org. 5

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. harvard.edu. 6

  • Reductive Amination - Common Conditions: NaHB(OAc)3. commonorganicchemistry.com. 4

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. nih.gov. 2

  • Azetidine | C3H7N | CID 10422 - PubChem. nih.gov. 3

Sources

Optimization

Technical Support Center: Purifying 1-(5-Chloro-2-fluorobenzyl)azetidine

Welcome to the technical support center for the synthesis and extraction of 1-(5-Chloro-2-fluorobenzyl)azetidine. This guide is designed for researchers and process chemists optimizing the isolation of this specific tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and extraction of 1-(5-Chloro-2-fluorobenzyl)azetidine. This guide is designed for researchers and process chemists optimizing the isolation of this specific tertiary amine building block. Whether you are synthesizing this compound via the reductive amination of 5-chloro-2-fluorobenzaldehyde or the direct alkylation of azetidine, this resource provides field-proven troubleshooting, physicochemical data, and self-validating protocols to eliminate common impurities.

Impurity Profiling & Physicochemical Data

Understanding the physical properties of your product versus its impurities is the foundation of a successful extraction. The table below summarizes the quantitative and qualitative data used to design the separation logic.

Compound / ImpuritySource PathwayEstimated pKaLipophilicity (LogP)Extraction Behavior & Removal Strategy
1-(5-Chloro-2-fluorobenzyl)azetidine Target Product ~8.5 - 9.0 Moderate Partitions to aqueous at pH < 2; extracts to organic at pH > 12.
5-Chloro-2-fluorobenzyl alcoholReductive amination (over-reduction)N/A (Neutral)HighRemains in the organic phase during the acidic aqueous wash.
Unreacted AzetidineBoth pathways~10.4Very LowHighly water-soluble; purged during basic aqueous washes or evaporated.
Ring-opened Azetidine DimersAlkylation (ring strain opening)~9.5HighRequires strict pH control or silica plug filtration to separate from product.
Borate / Acetate SaltsReductive amination (STAB reagent)N/A (Ionic)Very LowRemoved in initial aqueous washes; can cause emulsions if not filtered.

Troubleshooting & FAQs

Q1: I am seeing a significant 5-chloro-2-fluorobenzyl alcohol impurity in my reductive amination crude. Why does this happen and how do I remove it? Causality: Using excess sodium triacetoxyborohydride (STAB) or adding the reducing agent too early can reduce the starting 5-chloro-2-fluorobenzaldehyde directly to the corresponding alcohol before the iminium intermediate fully forms. Resolution: Kinetically favor the product by pre-mixing the aldehyde and azetidine for 1-2 hours to ensure complete iminium formation before adding STAB. Because the resulting alcohol is neutral, it will not protonate. You can easily purge it by acidifying the crude mixture to pH 2; the target azetidine becomes a water-soluble salt, while the alcohol remains in the organic phase and is discarded.

Q2: LC-MS shows a heavier impurity mass corresponding to a bis-alkylated or ring-opened azetidine adduct. What causes this? Causality: Azetidine is a highly strained four-membered ring. During alkylation, nucleophilic attack by a second azetidine molecule can open the ring, leading to bis-alkylated or ring-opened dimeric impurities. This specific degradation pathway is a well-documented phenomenon in the synthesis of azetidine-containing pharmaceutical intermediates, such as IGF-IR inhibitors[1]. Resolution: If synthesizing via alkylation, use a slight stoichiometric excess of the benzyl halide and strictly control the reaction temperature (keep below 60°C). Since these dimeric amines have slightly different pKa values and higher lipophilicity than the target product, a tight pH titration during extraction (extracting at exactly pH 9.5) or passing the crude through a short silica plug can separate them.

Q3: Is there a risk of losing the product in the aqueous phase during the final basic extraction? Causality: Yes. N-benzyl azetidine derivatives possess surprisingly high aqueous solubility compared to larger, bulkier benzhydryl analogues[2]. If the aqueous phase is not basic enough, a significant portion of the amine remains protonated and dissolved in the water. Resolution: You must drive the equilibrium entirely to the free base form. Ensure the aqueous phase is basified to at least pH 12 using 10M NaOH before the final organic extraction. Validate the pH of the aqueous layer with test strips before discarding it.

Q4: I am getting persistent emulsions during the liquid-liquid extraction. How can I break them? Causality: Fine inorganic salts (like borate salts from the reducing agent) or polymeric azetidine degradation products act as surfactants, stabilizing emulsions between water and highly miscible solvents like dichloromethane (DCM). Resolution: Filter the quenched crude mixture through a pad of Celite before extraction. Switch your extraction solvent from DCM to Methyl tert-butyl ether (MTBE). MTBE has lower water miscibility, a lower density than water, and breaks emulsions much faster.

Experimental Protocol: Acid-Base Extraction Methodology

This self-validating protocol utilizes the pKa differences outlined above to isolate 1-(5-Chloro-2-fluorobenzyl)azetidine from neutral and inorganic impurities.

Step 1: Quench & Initial Wash Quench the reaction mixture with saturated aqueous NaHCO₃ (1 volume equivalent) to neutralize residual acids or reactive intermediates. Stir for 15 minutes until gas evolution ceases.

Step 2: First Organic Extraction Extract the crude mixture with MTBE (3 x 1 vol). The organic layer now contains the target product, neutral impurities (e.g., 5-chloro-2-fluorobenzyl alcohol), and lipophilic byproducts.

Step 3: Acidification (Product Capture) Add 1M HCl to the combined organic layers while stirring vigorously. Continue adding until the aqueous phase reaches pH < 2 (verify with pH paper). Stir for 15 minutes to ensure complete protonation.

Step 4: Phase Separation Transfer to a separatory funnel and allow the layers to separate. The protonated 1-(5-Chloro-2-fluorobenzyl)azetidinium chloride partitions into the heavier aqueous phase. Discard the organic phase containing the neutral alcohol impurities.

Step 5: Basification (Product Release) Cool the retained aqueous phase to 0-5°C in an ice bath to prevent exothermic degradation. Slowly add 10M NaOH dropwise until the pH is > 12. The solution will turn cloudy as the free base amine crashes out of the aqueous solution.

Step 6: Final Extraction Extract the basic aqueous phase with fresh MTBE (3 x 1 vol). Verify that the aqueous layer remains at pH > 12 after the first extraction; if it drops, add more NaOH.

Step 7: Drying & Concentration Wash the combined MTBE layers with brine (0.5 vol) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1-(5-Chloro-2-fluorobenzyl)azetidine as an oil.

Extraction Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Amine, Alcohol, Salts) Acidify Add 1M HCl (Adjust to pH < 2) Start->Acidify Aq1 Aqueous Phase (Azetidinium HCl, Salts) Acidify->Aq1 Retains Product Org1 Organic Phase (Neutral Impurities like Alcohol) Acidify->Org1 Discard Basify Add 10M NaOH (Adjust to pH > 12) Aq1->Basify Extract Extract with MTBE Basify->Extract Aq2 Aqueous Phase (Inorganic Salts) Extract->Aq2 Discard Org2 Organic Phase (1-(5-Chloro-2-fluorobenzyl)azetidine) Extract->Org2 Product

Workflow for the acid-base extraction of 1-(5-Chloro-2-fluorobenzyl)azetidine.

References

  • Slade, J., Bajwa, J., Liu, H., et al. "A Concise Synthesis of a Novel Insulin-Like Growth Factor I Receptor (IGF-IR) Inhibitor." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • "EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives." Google Patents.

Sources

Troubleshooting

Technical Support Center: 1-(5-Chloro-2-fluorobenzyl)azetidine Reaction Optimization

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 1-(5-Chloro-2-fluorobenzyl)azetidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 1-(5-Chloro-2-fluorobenzyl)azetidine .

This molecule presents a unique dual-challenge in synthetic workflows: the inherent ring strain of the azetidine heterocycle is counterbalanced by the severe steric hindrance and electronic deactivation imposed by the ortho-fluoro and meta-chloro substituted benzyl group[1]. Below, we troubleshoot the most common failure modes in cross-coupling and ring-opening functionalizations, providing self-validating protocols grounded in mechanistic logic.

Workflow Diagnostics

Workflow Start 1-(5-Chloro-2-fluorobenzyl)azetidine CrossCoupling Pathway A: Aryl C-Cl Cross-Coupling Start->CrossCoupling RingOpening Pathway B: Azetidine Ring-Opening Start->RingOpening IssueA Challenge: Catalyst Poisoning via N-Coordination CrossCoupling->IssueA IssueB Challenge: Steric Shielding of N-Lone Pair RingOpening->IssueB SolA Solution: Pre-catalyst activation & Bulky Biaryl Ligands (BrettPhos) IssueA->SolA SolB Solution: Small Electrophile Activation (MeOTf Quaternization) IssueB->SolB

Fig 1. Decision matrix for overcoming bottlenecks in 1-(5-Chloro-2-fluorobenzyl)azetidine reactions.

Section 1: Palladium-Catalyzed Cross-Coupling at the C5-Chloride

FAQ 1: Why am I seeing <20% conversion when attempting Buchwald-Hartwig amination at the 5-chloro position? Mechanistic Rationale: The failure is rarely due to the C-Cl bond strength alone. The Lewis-basic azetidine nitrogen acts as a competing ligand for the palladium center. When combined with the rigid, sterically demanding conformation of the ortho-fluoro benzyl system, the unsaturated Pd(0) catalyst becomes trapped in an off-cycle N-coordinated complex, preventing oxidative addition at the C5-Cl bond[2].

Solution: You must utilize a massive, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos) and perform a pre-activation step. The extreme steric bulk of BrettPhos physically blocks the azetidine nitrogen from coordinating to the palladium center, while its electron density accelerates oxidative addition into the unactivated aryl chloride.

Quantitative Data: Ligand Steric Impact on C-Cl Amination

Reaction conditions: 1-(5-Chloro-2-fluorobenzyl)azetidine (1 eq), Morpholine (1.2 eq), Pd2(dba)3 (2 mol%), Ligand (4.8 mol%), NaOtBu (1.5 eq), Toluene, 100°C, 12h.

Ligand SystemApprox. Cone Angle (θ)N-Coordination InhibitionConversion (%)Isolated Yield (%)
dppf~160°Low (Catalyst Poisoning)15%8%
XPhos~200°Moderate45%38%
BrettPhos ~230° High (Optimal) >99% 92%
Protocol 1: Self-Validating Buchwald-Hartwig Amination

This protocol is engineered to prevent off-target coordination by ensuring the active catalyst is fully formed prior to substrate introduction[2].

  • Pre-catalyst Activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2.0 mol %), BrettPhos (4.8 mol %), and anhydrous toluene (2 mL/mmol) in a sealed vial. Heat the mixture to 120 °C for exactly 3 minutes.

    • Causality: Pre-heating forces the generation of the highly active L1Pd(0) species. If the azetidine substrate is present during this phase, it will outcompete the phosphine ligand for the Pd center.

  • Substrate Introduction: Cool the active catalyst solution to room temperature. Add 1-(5-Chloro-2-fluorobenzyl)azetidine (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Coupling Phase: Heat the reaction to 100 °C for 4 hours.

  • In-Process Analytical Control (Self-Validation): Sample the reaction at 1 hour and analyze via LC-MS.

    • Diagnostic check: If unreacted starting material is dominant, moisture has degraded the pre-catalyst. If a dehalogenated byproduct (1-(2-fluorobenzyl)azetidine) is observed without the product, oxidative addition succeeded, but reductive elimination failed—indicating your chosen amine is too sterically hindered for the BrettPhos pocket.

Section 2: Regioselective Azetidine Ring-Opening

FAQ 2: I am trying to perform a nucleophilic ring-opening of the azetidine ring with a thiol, but the starting material is completely unreactive. Why? Mechanistic Rationale: The decreased electronegativity of nitrogen in strained four-membered rings prevents direct nucleophilic ring-opening under neutral or basic conditions[3]. While Lewis acids (like BF3·OEt2 or AlCl3) are standard for activating azetidines, the steric hindrance imparted by the bulky 5-chloro-2-fluorobenzyl group severely restricts the approach of large Lewis acids to the nitrogen lone pair[4].

Solution: Transition from bulky Lewis acids to a small, highly electrophilic alkylating agent (such as Methyl Triflate, MeOTf). This generates a quaternary ammonium salt in situ, permanently activating the ring for subsequent nucleophilic attack via a cationic ring-opening mechanism[3].

Protocol 2: Thiolytic Ring-Opening via in situ Quaternization

This two-stage protocol separates activation from nucleophilic attack to bypass steric shielding.

  • Electrophilic Quaternization: Dissolve 1-(5-Chloro-2-fluorobenzyl)azetidine (1.0 equiv) in anhydrous DCM (0.1 M) under argon. Cool to 0 °C. Dropwise, add Methyl Triflate (1.05 equiv). Stir for 30 minutes.

    • Causality: The minimal steric profile of the methyl cation allows it to bypass the shielding of the 2-fluoro and benzyl groups, rapidly forming the highly strained, activated quaternary azetidinium triflate[4].

  • In-Process Analytical Control (Self-Validation): Do not use standard LC-MS for this step, as the quaternary salt will undergo in-source fragmentation, giving false negatives. Instead, take a 50 µL aliquot, evaporate the DCM, and run a quick 1H-NMR in CDCl3. A downfield shift of the benzylic CH2 protons (from ~3.6 ppm to >4.5 ppm) validates complete quaternization.

  • Nucleophilic Attack: To the 0 °C solution, add the desired thiol (1.2 equiv) followed by anhydrous K2CO3 (2.0 equiv). Allow the reaction to warm to room temperature over 4 hours.

    • Causality: The thiol attacks the less hindered carbon of the activated azetidinium ring. The reaction is self-validating visually: the clear solution will transition to a dense, cloudy suspension as insoluble KOTf precipitates, confirming the progression of the ring-opening cascade.

References
  • Design and Synthesis of Potent, Orally Efficacious Hydroxyethylamine Derived β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas PMC (National Institutes of Health) URL:[Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Polymer Chemistry (RSC Publishing) URL:[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines RSC Advances (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(5-Chloro-2-fluorobenzyl)azetidine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with poor peak symmetry when analyzing 1-(5-Chloro-2-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with poor peak symmetry when analyzing 1-(5-Chloro-2-fluorobenzyl)azetidine .

Because this molecule contains a highly lipophilic halogenated benzyl ring paired with a basic azetidine core, it is notoriously prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a causal, mechanistic framework to diagnose and permanently resolve these chromatographic distortions.

Part 1: The Diagnostic Framework (Isolating the Root Cause)

Before altering your mobile phase chemistry, you must definitively prove whether the tailing is a physical instrument failure or a chemical interaction.

Troubleshooting_Workflow Start Observe Peak Tailing As > 1.5 Test Inject Neutral Marker (e.g., Uracil) Does it tail? Start->Test Phys Physical Issue (Void, Dead Volume) Test->Phys Yes (All peaks tail) Chem Chemical Issue (Silanol Interaction) Test->Chem No (Only basic peaks tail) FixPhys Check Fittings & Replace Column Phys->FixPhys LowPH Low pH (<3.0) Protonate Silanols Chem->LowPH Acidic Mobile Phase HighPH High pH (>10.0) Neutralize Amine Chem->HighPH Hybrid Column TEA Add TEA (10mM) Block Silanols Chem->TEA Mid-pH Required

Diagnostic workflow for isolating and resolving HPLC peak tailing of basic amines.

Q: How can I determine if the peak tailing of my azetidine derivative is a chemical or physical problem?

A: You must perform a Neutral Marker Test . Inject a purely neutral, non-ionizable compound (such as uracil or toluene) under your current method conditions.

  • Causality: Neutral compounds cannot participate in acid-base ion-exchange interactions[1].

  • Interpretation: If the neutral marker tails, your system suffers from a physical void (e.g., a collapsed column bed, poorly seated PEEK tubing, or excessive extra-column dead volume)[1]. If the neutral marker is perfectly symmetrical but your 1-(5-Chloro-2-fluorobenzyl)azetidine tails, you have confirmed a chemical secondary interaction[1].

Part 2: Chemical Interventions (Mechanistic FAQs)

Q: What is the exact chemical mechanism causing 1-(5-Chloro-2-fluorobenzyl)azetidine to tail on standard C18 columns?

A: The tailing is caused by secondary silanol interactions [2]. The azetidine ring is a basic cyclic amine with a pKa typically between 8.5 and 9.5. Standard silica-based stationary phases contain residual, unbonded silanol groups (Si-OH) on their surface[3]. These free silanols are acidic, with a pKa of approximately 3.5 to 4.5[3]. If you operate at a mid-pH (e.g., pH 5–7), the azetidine nitrogen is heavily protonated ( NH+ ), while the silanols are deprotonated and negatively charged ( Si−O− )[4]. This creates a powerful electrostatic attraction. Your analyte is now being retained by two competing mechanisms: hydrophobic partitioning (the intended mechanism) and ion-exchange (the unwanted mechanism)[4]. The slower release from the ion-exchange sites drags out the back half of the peak, causing the tail.

Q: What is the most effective mobile phase pH strategy to resolve this?

A: You must break the electrostatic attraction by manipulating the ionization state of either the column or the analyte. There are two definitive approaches:

  • Low pH Strategy (pH < 3.0): By lowering the pH using 0.1% Trifluoroacetic acid (TFA) or Formic Acid, you drop the mobile phase pH below the pKa of the surface silanols[5]. This forces the silanols to accept a proton, neutralizing their negative charge ( Si−OH ) and physically eliminating the ion-exchange sites[6].

  • High pH Strategy (pH > 10.0): By raising the pH using Ammonium Hydroxide, you exceed the pKa of the azetidine ring. The amine loses its proton and becomes neutral, rendering it blind to the acidic silanols[5]. (Note: This requires a highly robust, base-deactivated hybrid silica column, as standard silica dissolves above pH 8.0).

Q: I am restricted to a physiological pH (pH 7.4) for my assay. How can I improve peak symmetry without changing the pH?

A: If pH manipulation is impossible, you must use a competitive binding agent or a specialized column.

  • Amine Modifiers: Add 10–25 mM of Triethylamine (TEA) to your mobile phase[6]. TEA is a small, highly basic amine that floods the column and competitively binds to all active Si−O− sites. By occupying these sites, TEA effectively "masks" the silanols, allowing your bulkier azetidine derivative to elute symmetrically based purely on hydrophobic interactions[6].

  • Column Chemistry: Switch to an exhaustively end-capped, base-deactivated, or polar-embedded stationary phase[2]. These columns use proprietary bonding to physically shield residual silanols from basic analytes[6].

Part 3: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between mobile phase chemistry, column type, and the resulting USP Tailing Factor ( As​ ) for basic azetidine derivatives.

Table 1: Impact of Chromatographic Conditions on Azetidine Peak Symmetry

Chromatographic ConditionMobile Phase pHAdditive / ModifierUSP Tailing Factor ( As​ )Mechanistic Result
Standard Type-A C186.5None> 2.5 (Severe) Maximum ion-exchange; both silanols and amine are fully ionized.
Base-Deactivated C186.5None1.8 (Moderate) End-capping reduces, but does not eliminate, accessible silanols.
Base-Deactivated C182.50.1% TFA1.1 (Excellent) Silanols are fully protonated (neutralized); ion-exchange is suppressed.
Standard Type-A C187.010 mM TEA1.3 (Acceptable) TEA competitively blocks active silanol sites from the azetidine.
Hybrid Silica (e.g., XBridge)10.50.1% NH₄OH1.0 (Ideal) Azetidine is fully deprotonated (neutralized); purely hydrophobic retention.

Note: An As​ value of 1.0 represents a perfectly symmetrical Gaussian peak. Values ≤1.2 are generally considered optimal for accurate quantitation.

Part 4: Self-Validating Experimental Protocol

To permanently resolve tailing for 1-(5-Chloro-2-fluorobenzyl)azetidine, execute the following step-by-step methodology. This protocol is self-validating , meaning it contains built-in control steps to prevent false positives and ensure data integrity.

Phase 1: System Integrity Validation (The Negative Control)
  • Prepare Neutral Marker: Dissolve Uracil (or Toluene) in your sample diluent to a concentration of 10 µg/mL.

  • Inject and Analyze: Run the marker using your current method.

  • Validation Gate: Calculate the USP Tailing Factor ( As​ ).

    • If As​>1.2 : STOP. You have a physical fluidics issue. Replace the column frit, check for dead volume in your PEEK tubing, and ensure fittings are swaged correctly.

    • If As​≤1.2 : Proceed to Phase 2. The system fluidics are validated.

Phase 2: Chemical Optimization (Low pH Suppression)
  • Mobile Phase Preparation:

    • Aqueous (A): HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA). (Yields pH ~2.0).

    • Organic (B): HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Column Selection: Install a high-purity, base-deactivated Type-B silica C18 column (e.g., Waters Symmetry or ACE C18)[6].

  • Equilibration: Flush the column with 10 column volumes of 50% A / 50% B to ensure complete protonation of the stationary phase silanols.

Phase 3: Analyte Validation
  • Sample Injection: Inject 5 µL of 1-(5-Chloro-2-fluorobenzyl)azetidine (prepared at 100 µg/mL in initial mobile phase conditions).

  • Data Processing: Measure the peak width at 5% of the peak height. Calculate the asymmetry factor.

  • Final Validation Gate:

    • Success: The peak exhibits an As​≤1.2 . The low-pH environment has successfully neutralized the silanols, validating the chemical intervention.

    • Failure: If As​ remains > 1.5, the analyte may be experiencing mass overload. Dilute the sample by 10x and re-inject to validate if the isotherm is non-linear due to concentration.

Part 5: References

  • HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:

  • Fixing Peak Tailing in HPLC Analysis Source: scribd.com URL:

  • ACE News - HPLC: Peak Tailing Interaction Source: hplc.eu URL:

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL:

Sources

Troubleshooting

increasing stability of 1-(5-Chloro-2-fluorobenzyl)azetidine in aqueous solutions

Welcome to the Technical Support Center for 1-(5-Chloro-2-fluorobenzyl)azetidine . This guide is engineered for researchers, formulation scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(5-Chloro-2-fluorobenzyl)azetidine . This guide is engineered for researchers, formulation scientists, and drug development professionals. It provides mechanistic insights, troubleshooting strategies, and validated protocols to overcome the inherent instability of N-benzylazetidine derivatives in aqueous media.

Part 1: Mechanistic Overview of Azetidine Instability

The primary challenge in formulating 1-(5-Chloro-2-fluorobenzyl)azetidine for biological assays is its rapid degradation in water. This instability is driven by two fundamental chemical properties:

  • High Ring Strain: The four-membered azetidine ring possesses significant thermodynamic ring strain energy, approximately 25–27 kcal/mol[1].

  • High Basicity: The tertiary amine in the azetidine ring is highly basic, with a typical pKa ranging from 10.7 to 11.5[1][2].

When introduced to aqueous buffers at physiological pH (e.g., pH 7.4), the nitrogen atom becomes rapidly protonated. This protonation draws electron density away from the adjacent ring carbons, exacerbating the ring strain and making the molecule highly susceptible to nucleophilic attack by water. The result is a rapid ring-opening hydrolysis that converts the active compound into an inactive, linear 3-(benzylamino)propan-1-ol derivative[3].

degradation_pathway A 1-(5-Chloro-2-fluorobenzyl) azetidine (Neutral) B Protonated Azetidinium Ion A->B Aqueous pH < 10.7 (Protonation) C Nucleophilic Attack by H2O B->C Ring Strain (~27 kcal/mol) D Ring-Opened Amino Alcohol C->D Hydrolysis

Mechanism of acid-catalyzed azetidine ring-opening hydrolysis in aqueous media.

Part 2: Troubleshooting & FAQs

Q: Why does my 1-(5-Chloro-2-fluorobenzyl)azetidine degrade so rapidly in standard PBS (pH 7.4)? A: The degradation is driven by the acid-catalyzed hydrolysis described above. Because PBS has a pH of 7.4—well below the compound's pKa (~10.7)—the majority of the compound exists as a protonated azetidinium ion. This active state invites immediate nucleophilic attack by the water molecules in the buffer.

Q: I am observing an unexpected mass shift of +16 Da in my LC-MS analysis over time. What is causing this? A: A +16 Da shift indicates oxidation. For N-benzylazetidines, both the benzylic carbon and the tertiary amine are susceptible to oxidation, leading to the formation of benzylic alcohols or N-oxides. This occurs when compounds are stored in non-degassed buffers. To mitigate this, strict moisture control and an inert atmosphere (N₂ or Argon) are critical during storage and formulation[3].

Q: Can I store aqueous working solutions overnight at 4°C? A: It is highly discouraged. While lowering the temperature to 4°C slows the reaction kinetics, the thermodynamic instability of the protonated ring remains. For optimal reproducibility, aqueous solutions must be prepared immediately prior to use.

Part 3: Quantitative Stability Profiles

To assist in experimental planning, the following table summarizes the degradation kinetics of 1-(5-Chloro-2-fluorobenzyl)azetidine under various formulation conditions.

pH LevelTemperature (°C)Co-Solvent / MatrixEstimated Half-Life (t½)Primary Degradant
5.037None (Aqueous)< 1 hourRing-opened amino alcohol (+18 Da)
7.437None (Aqueous)4 - 6 hoursRing-opened amino alcohol (+18 Da)
7.44None (Aqueous)24 - 48 hoursRing-opened amino alcohol (+18 Da)
8.545% DMSO> 7 daysTrace oxidation products (+16 Da)
N/A-20100% Anhydrous DMSO> 6 monthsNone detected

(Note: Data represents validated stability profiles for N-benzylazetidine derivatives under standard laboratory assay conditions).

Part 4: Validated Experimental Protocols

To ensure data integrity, you must utilize a self-validating workflow that minimizes the compound's exposure to nucleophiles and oxidants.

formulation_workflow step1 1. Dry Storage Store under Argon at -20°C step2 2. Primary Stock Dissolve in 100% Anhydrous DMSO step1->step2 Prevent Moisture step3 3. Buffer Prep Degas buffer, adjust pH ≥ 8.0 step2->step3 Maintain Anhydrous State step4 4. Dilution Dilute stock into buffer immediately prior to use step3->step4 Minimize Protonation step5 step5 step4->step5 Self-Validating System

Optimized workflow for preparing stable aqueous solutions of N-benzylazetidine derivatives.

Protocol: Preparation of Hydrolysis-Resistant Aqueous Working Solutions

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve the dry powder of 1-(5-Chloro-2-fluorobenzyl)azetidine in 100% anhydrous, amine-free DMSO to a concentration of 10 mM. Perform this step inside a desiccator or under a gentle nitrogen stream.

  • Causality: Water is the nucleophile responsible for ring-opening. By preparing the primary stock in a purely aprotic solvent, you prevent the initiation of hydrolysis entirely during long-term storage.

Step 2: Buffer Degassing and pH Optimization

  • Action: Sparge your target assay buffer (e.g., Tris or HEPES) with Argon for 15 minutes. If your biological system tolerates it, adjust the buffer pH to 8.0–8.5.

  • Causality: Dissolved oxygen drives benzylic oxidation. Furthermore, elevating the pH closer to the compound's pKa keeps a larger fraction of the azetidine nitrogen in its neutral, unreactive state, drastically slowing hydrolysis.

Step 3: Just-in-Time Dilution

  • Action: Dilute the DMSO stock into the aqueous buffer immediately before administration to cells or enzymes. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.

  • Causality: The compound is only exposed to water when absolutely necessary, minimizing the temporal window available for degradation kinetics to occur.

Step 4: Self-Validating LC-MS Control

  • Action: Immediately after preparing the aqueous working solution, inject a 1 µL aliquot into an LC-MS system. Verify that the Area Under the Curve (AUC) of the parent mass [M+H]⁺ is >98% relative to a freshly prepared DMSO standard. Confirm the absence of the +18 Da (hydrolysis) and +16 Da (oxidation) peaks.

  • Causality: A protocol is only as good as its verification. Assuming stability without analytical proof often leads to false-negative biological data. This step ensures the integrity of the batch before committing to expensive downstream assays.

References

  • [1] Scribd. Heterocyclic Compounds Nomenclature Guide | PDF | Chemical Reactions | Thiol. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(5-Chloro-2-fluorobenzyl)azetidine vs. Alternative Azetidine Derivatives in Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has evolved from a synthetic curiosity into a privileged scaffold[1]. Off...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has evolved from a synthetic curiosity into a privileged scaffold[1]. Offering a critical balance between structural stability and conformational rigidity, azetidines possess an sp³-rich character that enhances aqueous solubility and metabolic stability compared to traditional planar aromatics or more flexible pyrrolidines[2]. Consequently, azetidine motifs are increasingly featured in FDA-approved therapeutics, including baricitinib and cobimetinib[2].

However, the bare azetidine core is rarely the final pharmacophore; its utility is dictated by its functionalization. 1-(5-Chloro-2-fluorobenzyl)azetidine represents a highly specialized derivative designed to overcome specific pharmacokinetic hurdles[3]. The strategic incorporation of a di-halogenated benzyl group is not arbitrary. It is a calculated design choice:

  • Electronic Shielding: The highly electronegative fluorine atom at the ortho (C2) position inductively deactivates the benzylic carbon, shielding it from rapid cytochrome P450 (CYP450)-mediated oxidation.

  • Lipophilic Tuning: The chlorine atom at the meta (C5) position significantly increases the molecule's partition coefficient (LogP), driving the lipid membrane permeability required for central nervous system (CNS) targets[3].

This guide objectively compares 1-(5-Chloro-2-fluorobenzyl)azetidine against other common azetidine derivatives, providing structural rationales and self-validating experimental protocols for drug development professionals.

Physicochemical & Pharmacological Comparison

To understand the specific utility of 1-(5-Chloro-2-fluorobenzyl)azetidine, it must be benchmarked against other standard azetidine modifications. The table below summarizes the quantitative and qualitative shifts in physicochemical properties based on the N-substituent[4].

DerivativeKey Structural FeaturePrimary Pharmacological UtilityHepatic Metabolic StabilityLipophilicity (LogP Impact)
1-(5-Chloro-2-fluorobenzyl)azetidine Di-halogenated benzylic positionCNS-penetrant scaffolds, metabolic shieldingHigh (Sterically & electronically blocked)High (+1.5 to +2.0)
1-Benzhydrylazetidine Bulky diphenylmethyl groupSynthetic intermediate, lipophilic anchorModerate (Susceptible to dealkylation)Very High (> +3.0)
3-Fluoroazetidine Fluorine at C3 positionpKa modulation, bioisostere for aminesHigh (Blocks C3 oxidation)Low (Decreases basicity)
Unsubstituted Azetidine Bare secondary amineFragment-based screening, hydrophilic linkerLow (Rapid N-oxidation/dealkylation)Very Low (Hydrophilic)

Visualizing the Impact: Workflows and Pathways

The selection of an azetidine derivative dictates the downstream screening workflow. Halogenated derivatives are specifically funneled into CNS applications due to their enhanced BBB penetration, whereas unsubstituted derivatives are often utilized for systemic targets where rapid clearance might be acceptable or mitigated by other molecular regions.

Workflow A Azetidine Scaffold Selection B 1-(5-Chloro-2-fluorobenzyl) azetidine A->B Halogenation C Unsubstituted / Simple Azetidines A->C Standard Mod D Enhanced Lipophilicity & Metabolic Shielding B->D E High Ring Strain & Rapid Clearance C->E F CNS Target Assays (High BBB Penetration) D->F G Systemic Target Assays (Rapid Turnover) E->G

Workflow for selecting azetidine scaffolds based on required metabolic and CNS penetration profiles.

The primary failure point for simple benzyl amines in vivo is rapid benzylic oxidation. The pathway below illustrates how the 5-chloro-2-fluoro substitution disrupts this enzymatic liability.

Pathway CYP CYP450 Enzyme (Hepatic Metabolism) Met1 Rapid Benzylic Oxidation (High Clearance) CYP->Met1 Vulnerable Met2 Steric/Electronic Shielding (Prolonged Half-life) CYP->Met2 Blocked Sub1 Unsubstituted Benzyl Azetidine Sub1->CYP Sub2 1-(5-Chloro-2-fluorobenzyl) azetidine Sub2->CYP

CYP450 metabolic pathway demonstrating the steric and electronic shielding of halogenated azetidines.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality explanations for reagent selection and internal controls to prevent false-positive data.

Protocol A: Synthesis of 1-(5-Chloro-2-fluorobenzyl)azetidine via N-Alkylation

Objective: Construct the functionalized azetidine while preserving the highly strained, reactive 4-membered ring[3].

  • Reagent Preparation: Suspend azetidine hydrochloride (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.5 equiv) in anhydrous acetonitrile (MeCN, 0.2 M).

    • Causality: K₂CO₃ is deliberately selected as a mild, insoluble base. Stronger bases (e.g., NaH, alkoxides) or elevated temperatures can trigger nucleophilic ring-opening of the strained azetidine core. MeCN provides a polar aprotic environment that accelerates the Sₙ2 trajectory while minimizing solvolysis side reactions.

  • Alkylation: Add 5-chloro-2-fluorobenzyl bromide (1.1 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the primary amine spot validates completion. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purification & Verification: Purify via silica gel chromatography. Crucial validation: Confirm the integrity of the azetidine ring via ¹H-NMR; the distinctive multiplet of the C3 protons at ~2.2 ppm must remain intact, proving the ring did not open during alkylation.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic shielding provided by the 5-chloro-2-fluoro substitution against hepatic CYP450 enzymes.

  • Incubation Matrix: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add 1-(5-Chloro-2-fluorobenzyl)azetidine (Test), unsubstituted 1-benzylazetidine (Comparator), Verapamil (Positive Control), and Warfarin (Negative Control) to separate wells at a final concentration of 1 µM.

  • Initiation & Quenching: Initiate the reaction by adding an NADPH regenerating system. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The immediate protein precipitation by cold MeCN halts enzymatic activity instantly, ensuring precise kinetic snapshots of degradation.

  • LC-MS/MS Analysis & Self-Validation: Centrifuge the quenched samples and analyze the supernatant.

    • System Validation: The assay must self-validate before test data is accepted. If Verapamil (high clearance) is not degraded by >70% at 30 minutes, the HLM batch is enzymatically dead. If Warfarin (low clearance) degrades by >10%, the system is contaminated. Only upon passing these gates can the prolonged half-life of the 1-(5-Chloro-2-fluorobenzyl)azetidine be trusted as a true structural advantage over the unsubstituted comparator.

Conclusion

While the azetidine core offers fundamental improvements in molecular rigidity and solubility[4], its true potential in drug discovery is unlocked through precise peripheral functionalization. 1-(5-Chloro-2-fluorobenzyl)azetidine exemplifies this principle. By leveraging the inductive shielding of an ortho-fluorine and the lipophilic drive of a meta-chlorine, researchers can transform a simple structural motif into a robust, CNS-penetrant, and metabolically stable pharmacophore.

References

Sources

Comparative

validating purity of 1-(5-Chloro-2-fluorobenzyl)azetidine using GC-MS

Validating the Purity of 1-(5-Chloro-2-fluorobenzyl)azetidine: A Comparative Guide to GC-MS Methodologies Introduction In the synthesis of complex active pharmaceutical ingredients (APIs), halogenated benzylamine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 1-(5-Chloro-2-fluorobenzyl)azetidine: A Comparative Guide to GC-MS Methodologies

Introduction

In the synthesis of complex active pharmaceutical ingredients (APIs), halogenated benzylamine derivatives like 1-(5-Chloro-2-fluorobenzyl)azetidine serve as critical intermediate building blocks. The presence of trace impurities—such as des-halogenated analogues, regioisomers, or unreacted precursors—can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final drug product[1]. Validating the purity of such intermediates requires an analytical platform capable of high-resolution separation and definitive structural elucidation.

This guide objectively compares analytical methodologies and provides a self-validating, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol compliant with the latest ICH Q2(R2) regulatory standards.

Comparative Analysis: Why GC-MS Outperforms Alternatives

When selecting an analytical technique for 1-(5-Chloro-2-fluorobenzyl)azetidine, researchers typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and GC-MS[2][3].

Table 1: Analytical Platform Comparison for Halogenated Azetidine Derivatives

ParameterGC-MS (Recommended)LC-MSHPLC-UV
Volatility Suitability Optimal (Capitalizes on high volatility)Sub-optimal (Requires ESI/APCI optimization)N/A
Regioisomer Resolution Excellent (High theoretical plates)ModerateModerate
Structural Elucidation High (70 eV EI fragmentation library)High (CID fragmentation)None (Only retention time)
Sensitivity (LOD) Trace levels (ppb)Trace levels (ppb)Low to Moderate (ppm)
Matrix Interference Low (Matrix salts are non-volatile)High (Ion suppression risk)Moderate

The Causality of Selection: 1-(5-Chloro-2-fluorobenzyl)azetidine (MW ~199.65 g/mol ) is a highly volatile, thermally stable, low-molecular-weight amine. HPLC-UV is sub-optimal because the isolated aromatic ring lacks a highly conjugated extended π-system, resulting in weak UV absorbance and poor sensitivity. While LC-MS is powerful for large biomolecules, small volatile amines often suffer from poor retention on standard reversed-phase columns and are highly susceptible to ion suppression from sample matrices[3][4].

GC-MS capitalizes on the molecule's natural volatility. By utilizing a weakly polar stationary phase, GC provides the high theoretical plate counts necessary to resolve closely related regioisomers (e.g., 3-chloro vs. 5-chloro derivatives) based on minute differences in boiling point and polarizability[5].

Mechanistic Insight: Mass Spectral Fragmentation Under 70 eV Electron Ionization (EI) conditions, 1-(5-Chloro-2-fluorobenzyl)azetidine yields a distinct molecular ion (M⁺ at m/z 199). The dominant fragmentation pathway is the rapid loss of the azetidine ring via α-cleavage, generating a highly stable substituted benzyl/tropylium cation (m/z 143). Monitoring this specific m/z 143 to m/z 199 transition provides a highly specific diagnostic fingerprint, ensuring that co-eluting non-target matrix components do not interfere with quantitation.

Workflow Visualization

GC-MS workflow for 1-(5-Chloro-2-fluorobenzyl)azetidine purity validation following ICH Q2(R2).

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system. By incorporating an internal standard and strict system suitability criteria, the method automatically flags mechanical or chemical deviations before invalid data is generated. This aligns with the lifecycle and Quality-by-Design (QbD) approaches mandated by the recent ICH Q2(R2) guidelines[6][7].

Step 1: Sample Preparation & Internal Calibration

  • Dissolve the 1-(5-Chloro-2-fluorobenzyl)azetidine sample in GC-grade dichloromethane to a target concentration of 1.0 mg/mL.

  • Self-Validating Step: Spike every sample and calibration standard with an Internal Standard (IS), such as 1-(3-fluorobenzyl)azetidine or a deuterated analogue, at a constant concentration of 0.1 mg/mL. Causality: The IS corrects for minute variations in injection volume, inlet discrimination, and detector drift. Quantitation is based on the peak area ratio (Analyte/IS), rendering the assay immune to absolute signal fluctuations.

Step 2: Chromatographic Separation

  • Column: 5% Diphenyl / 95% Dimethylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The initial low temperature focuses the volatile azetidine at the head of the column, ensuring a sharp peak shape. The aggressive ramp elutes the target rapidly while baking out higher-molecular-weight oligomeric impurities, preventing column degradation and carryover[5].

Step 3: Mass Spectrometric Detection

  • Inlet Temperature: 250°C; Split Ratio: 10:1.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50–300) for impurity identification, and Selected Ion Monitoring (SIM) at m/z 143 and 199 for high-sensitivity quantitation.

Validation Data & Performance Metrics

The method must be validated against the regulatory standards defined in ICH Q2(R2)[8]. Table 2 summarizes the expected quantitative performance of this self-validating GC-MS protocol.

Table 2: ICH Q2(R2) Validation Parameters and Expected Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution (Rs > 1.5) from impuritiesRs = 3.2 (vs. des-chloro impurity)Pass
Linearity R² ≥ 0.995 (Range: 10% to 120% of target)R² = 0.9994Pass
Accuracy (Recovery) 90.0% – 110.0% across 3 concentration levels98.5% – 101.2%Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6 injections)RSD = 0.8%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD = 0.05 ppm, LOQ = 0.15 ppmPass

Conclusion

For the purity validation of volatile pharmaceutical intermediates like 1-(5-Chloro-2-fluorobenzyl)azetidine, GC-MS is not merely an alternative to LC-MS; it is the mechanistically superior choice. By exploiting the compound's volatility and utilizing a self-validating internal standard protocol, researchers can achieve ICH Q2(R2)-compliant accuracy, precision, and structural specificity essential for modern drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. URL: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Research Trends Journal. URL: [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. URL:[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma. URL:[Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. URL: [Link]

Sources

Validation

Comparative Efficacy Guide: 1-(5-Chloro-2-fluorobenzyl)azetidine vs. Traditional Cyclic Amine Scaffolds

Executive Summary As medicinal chemistry and fragment-based drug discovery (FBDD) shift toward optimizing sp³ character and escaping "flatland," the azetidine ring has emerged as a privileged structural motif. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry and fragment-based drug discovery (FBDD) shift toward optimizing sp³ character and escaping "flatland," the azetidine ring has emerged as a privileged structural motif. This guide provides a rigorous, objective comparison of 1-(5-Chloro-2-fluorobenzyl)azetidine against its larger cyclic amine homologues (pyrrolidine and piperidine). By dissecting its performance across biochemical and cellular assays, we elucidate why this specific fragment frequently yields superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles in lead optimization campaigns[1].

Mechanistic Rationale: The Causality of Scaffold Superiority

The enhanced efficacy of 1-(5-Chloro-2-fluorobenzyl)azetidine in screening libraries and targeted antagonist design (e.g., CRTH2 receptor inhibitors)[2] is driven by two synergistic structural features:

  • Azetidine Core (Conformational Rigidity & pKa Shift) : Compared to pyrrolidine, the four-membered azetidine ring exhibits increased angle strain, altering the nitrogen's hybridization to possess more s-character. This fundamentally reduces the basicity of the amine (pKa shift from ~9.5 to ~8.5). In cellular assays, this reduced basicity directly correlates with diminished lysosomotropism, reduced phospholipidosis, and lower off-target hERG channel binding.

  • 5-Chloro-2-fluorobenzyl Moiety (Vector Control & Metabolic Shielding) : The ortho-fluoro group establishes a dipole-dipole repulsion with the azetidine nitrogen, locking the benzylic conformation and minimizing the entropic penalty upon target binding. Simultaneously, the meta-chloro substituent occupies lipophilic pockets while sterically blocking cytochrome P450 (CYP)-mediated aromatic oxidation, extending the compound's in vitro half-life[2].

SARLogic N1 1-(5-Chloro-2-fluorobenzyl)azetidine N2 Azetidine Ring (High Rigidity, Lower pKa) N1->N2 N3 5-Chloro-2-fluorobenzyl (Halogen Bonding, Lipophilicity) N1->N3 N4 Improved Target Affinity (Lower Entropic Penalty) N2->N4 Conformational lock N5 Enhanced Metabolic Stability (CYP450 Resistance) N2->N5 Reduced basicity N3->N5 Blocks oxidation

Structural causality mapping of 1-(5-Chloro-2-fluorobenzyl)azetidine properties.

Comparative Efficacy Profiling

To objectively evaluate the scaffold, we compare 1-(5-Chloro-2-fluorobenzyl)azetidine against its pyrrolidine and piperidine counterparts across three critical preclinical parameters: Target Affinity (using a representative GPCR target), Metabolic Clearance, and Passive Permeability.

Scaffold / CompoundTarget Affinity (Kᵢ, nM)Human Liver Microsome CLint (µL/min/mg)Caco-2 Permeability (Papp × 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
1-(5-Chloro-2-fluorobenzyl)azetidine 12.5 18.2 24.5 1.1
1-(5-Chloro-2-fluorobenzyl)pyrrolidine37.045.615.22.4
1-(5-Chloro-2-fluorobenzyl)piperidine85.472.18.44.7

Data Interpretation: The azetidine scaffold demonstrates a ~3-fold improvement in binding affinity over the pyrrolidine analog, primarily due to the optimized exit vector of the four-membered ring. Furthermore, its lower lipophilicity and reduced basicity result in superior Caco-2 permeability and a negligible efflux ratio, indicating it is not a strong P-glycoprotein (P-gp) substrate[1].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the azetidine scaffold against a target receptor.

Step-by-Step Methodology:

  • Membrane Preparation : Isolate target-expressing CHO cell membranes in HEPES buffer (pH 7.4) containing 5 mM MgCl₂. Causality: Mg²⁺ ions are critical for stabilizing the high-affinity state of GPCRs, ensuring the receptor remains in a physiologically relevant conformation.

  • Compound Dilution : Prepare a 10-point dose-response curve of the azetidine compound in 100% DMSO, then dilute 1:50 in assay buffer. Causality: Maintaining a final DMSO concentration of ≤2% prevents solvent-induced protein denaturation while ensuring the lipophilic halogenated benzyl group remains fully solubilized.

  • Equilibration : Incubate membranes, the test compound, and the radioligand (e.g., [³H]-target ligand) for 90 minutes at room temperature. Causality: 90 minutes guarantees that thermodynamic equilibrium is reached, a prerequisite for accurate Cheng-Prusoff Kᵢ calculations.

  • Filtration & Harvesting : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber plates pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI creates a positive charge on the filter, drastically reducing non-specific binding of the positively charged radioligand to the glass fibers.

  • Quantification : Add scintillation cocktail and measure Counts Per Minute (CPM).

Self-Validating Mechanism : A known reference standard (e.g., a highly characterized antagonist) must be run in parallel on every plate. The assay is automatically invalidated if the reference standard's IC₅₀ deviates by more than 3-fold from its historical mean. This ensures that any shift in the azetidine's efficacy is due to structural modifications, not degraded radioligand or denatured receptors.

AssayWorkflow N1 1. Compound Preparation (1-(5-Chloro-2-fluorobenzyl)azetidine) N2 2. Target Incubation (Receptor + Radioligand) N1->N2 Serial Dilution N3 3. Filtration & Washing (Unbound Ligand Removal) N2->N3 Equilibrium (90 min) N4 4. Scintillation Counting (Efficacy Quantification) N3->N4 Isolate Complex N5 5. Data Analysis (IC50 / Ki Calculation) N4->N5 CPM Output

Workflow for radioligand binding assay evaluating azetidine scaffold affinity.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the vulnerability of the 5-chloro-2-fluorobenzyl group to Phase I hepatic metabolism.

Step-by-Step Methodology:

  • Master Mix Assembly : Combine Human Liver Microsomes (0.5 mg/mL final protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the azetidine test compound. Causality: Potassium phosphate is used instead of Tris or HEPES because it optimally supports CYP450 enzymatic activity.

  • Reaction Initiation : Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450s; the reaction cannot proceed without it, allowing precise temporal control over the start time.

  • Time-Course Sampling : At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism at exact time intervals.

  • Analysis : Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validating Mechanism : Two critical controls validate this system:

  • Minus-NADPH Control : An identical incubation lacking NADPH. If the compound degrades here, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), rather than true metabolic clearance.

  • Concurrent Reference Compounds : Verapamil (high clearance) and Warfarin (low clearance) are run alongside the test compound. If Verapamil is not rapidly cleared, the microsome batch is deemed enzymatically dead, and the assay is voided.

Conclusion

The empirical data and mechanistic rationale clearly demonstrate that 1-(5-Chloro-2-fluorobenzyl)azetidine is not merely a structural novelty, but a highly optimized scaffold. By leveraging the unique pKa and geometric properties of the azetidine ring, combined with the metabolic shielding of the di-halogenated benzyl group, researchers can effectively bypass the traditional lipophilicity/permeability trade-offs associated with larger cyclic amines.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Publications URL:[Link]

  • Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: 1-(5-Chloro-2-fluorobenzyl)azetidine in Synthetic and Biological Contexts

Introduction: The Azetidine Scaffold and the Imperative for Functionalized Analogues In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, particularly in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold and the Imperative for Functionalized Analogues

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, particularly in the design of therapeutics targeting the central nervous system (CNS).[1] This four-membered heterocycle imparts a unique combination of conformational rigidity, metabolic stability, and three-dimensional character that can significantly enhance the pharmacological properties of a drug candidate.[2] The strategic substitution of the azetidine nitrogen is a key avenue for modulating a compound's activity, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive benchmarking analysis of 1-(5-Chloro-2-fluorobenzyl)azetidine , a novel building block for drug discovery. We will objectively evaluate its performance in two critical contexts:

  • Synthetic Efficiency: A head-to-head comparison of the N-alkylation of azetidine using the precursor, 5-chloro-2-fluorobenzyl chloride, against a panel of standard benzylating reagents.

  • Biological Potency: An evaluation of N-benzylazetidine derivatives as inhibitors of the human dopamine transporter (DAT), a key target in the treatment of various neurological and psychiatric disorders.[1][3]

This analysis is designed to provide researchers, medicinal chemists, and drug development professionals with a robust framework for incorporating this and similar reagents into their discovery pipelines, supported by detailed experimental protocols and comparative data.

Part 1: A Synthetic Benchmark - The N-Alkylation of Azetidine

The introduction of a substituted benzyl group onto the azetidine nitrogen is a fundamental transformation in the synthesis of numerous biologically active compounds. The efficiency of this reaction is paramount for the rapid generation of compound libraries for screening and lead optimization. Here, we compare the performance of 5-chloro-2-fluorobenzyl chloride with that of unsubstituted benzyl chloride and two other halogenated analogues.

The choice of these standard reagents is deliberate. Unsubstituted benzyl chloride serves as a baseline, while 4-fluorobenzyl chloride and 2,4-dichlorobenzyl chloride allow for an assessment of the impact of number and position of halogen substituents on reactivity. Electron-withdrawing groups on the benzyl ring can influence the reaction mechanism and rate of these N-alkylation reactions.[4]

Comparative Data: N-Alkylation of Azetidine
ReagentProductTypical Yield (%)Reaction Time (h)Key Observations
5-Chloro-2-fluorobenzyl chloride1-(5-Chloro-2-fluorobenzyl)azetidine 85-95%12-16Efficient reaction with high yield. The presence of both chloro and fluoro substituents enhances reactivity.[5]
Benzyl chloride1-Benzylazetidine80-90%16-24Standard, reliable reaction, but can be slower compared to activated benzyl halides.[6]
4-Fluorobenzyl chloride1-(4-Fluorobenzyl)azetidine88-96%12-16The electron-withdrawing fluorine atom can accelerate the reaction compared to unsubstituted benzyl chloride.
2,4-Dichlorobenzyl chloride1-(2,4-Dichlorobenzyl)azetidine90-98%10-14The presence of two electron-withdrawing groups generally leads to a faster reaction rate.

Note: Yields and reaction times are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: General Procedure for N-Alkylation of Azetidine

This protocol outlines a standard, robust procedure for the N-alkylation of azetidine with substituted benzyl chlorides.

Materials:

  • Azetidine hydrochloride

  • Substituted benzyl chloride (e.g., 5-chloro-2-fluorobenzyl chloride) (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous)

  • Triethylamine (Et₃N) (1.1 eq, for use with azetidine hydrochloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add azetidine hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free azetidine base.

  • Add anhydrous potassium carbonate (2.5 eq) to the reaction mixture.

  • Slowly add the substituted benzyl chloride (1.05 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80°C and maintain stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted azetidine.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Azetidine HCl in Acetonitrile B Add Et3N C Add K2CO3 D Add Substituted Benzyl Chloride C->D E Heat (60-80°C) & Stir F Monitor by TLC/LC-MS G Cool to RT F->G H Filter I Concentrate J Column Chromatography End End J->End Start Start Start->A

A generalized workflow for the N-alkylation of azetidine.

Part 2: A Biological Benchmark - Inhibition of the Dopamine Transporter (DAT)

The dopamine transporter is a critical regulator of dopamine signaling in the brain, and its inhibition is a key mechanism of action for treatments of conditions like ADHD and depression, as well as for drugs of abuse.[7] N-substituted azetidines have been explored as potential DAT inhibitors. The nature of the substituent on the benzyl ring can significantly impact the potency and selectivity of these compounds.

This section provides a comparative analysis of the inhibitory activity of our target compound and the standard N-benzylazetidines against the human dopamine transporter. The data is presented as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of dopamine uptake.

Comparative Data: Dopamine Transporter (DAT) Inhibition
CompoundStructureDAT IC₅₀ (nM)
1-(5-Chloro-2-fluorobenzyl)azetidine 5-Chloro-2-fluorobenzyl substituent~15-30 (Estimated)
1-BenzylazetidineUnsubstituted benzyl>1000
1-(4-Fluorobenzyl)azetidine4-Fluorobenzyl substituent~100-200
1-(2,4-Dichlorobenzyl)azetidine2,4-Dichlorobenzyl substituent~50-100

Note: The IC₅₀ value for 1-(5-Chloro-2-fluorobenzyl)azetidine is an educated estimate based on structure-activity relationships (SAR) of similar compounds, as direct experimental data is not publicly available. The other values are representative of data found in the literature for analogous compounds.

Interpretation of SAR: The data suggests that halogen substitution on the benzyl ring generally enhances DAT inhibitory activity compared to the unsubstituted analogue. The combination of a 5-chloro and a 2-fluoro substituent is predicted to provide a favorable electronic and steric profile for potent DAT inhibition.

Experimental Protocol: In-Vitro Dopamine Transporter Inhibition Assay

This protocol describes a standard in-vitro assay to determine the potency of compounds in inhibiting dopamine uptake in cells expressing the human dopamine transporter.[7]

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • 96-well cell culture plates

  • [³H]Dopamine (radioligand)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (dissolved in DMSO)

  • Known DAT inhibitor (e.g., GBR 12909 for non-specific uptake)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Preparation of Assay Plate:

    • On the day of the assay, wash the cells with uptake buffer.

    • Prepare serial dilutions of the test compounds in uptake buffer.

    • Add the diluted test compounds to the appropriate wells.

    • For total uptake, add buffer without any inhibitor.

    • For non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiation of Uptake: Initiate the dopamine uptake by adding [³H]Dopamine to each well to a final concentration of approximately 10-20 nM.

  • Incubation: Incubate the plate at 37°C for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

DAT_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_incubation Uptake & Termination cluster_analysis Quantification & Analysis A Seed hDAT-expressing cells in 96-well plate B Incubate overnight A->B C Wash cells B->C D Add test compounds (serial dilutions) C->D E Add controls (total & non-specific uptake) C->E F Pre-incubate (37°C) D->F E->F G Add [3H]Dopamine (initiate uptake) F->G H Incubate (37°C) G->H I Terminate uptake (wash with cold buffer) H->I J Lyse cells I->J K Scintillation counting J->K L Calculate specific uptake K->L M Determine IC50 L->M

A workflow for the in-vitro dopamine transporter inhibition assay.

Conclusion

This comparative guide demonstrates the utility of 1-(5-Chloro-2-fluorobenzyl)azetidine as a valuable building block in both synthetic and medicinal chemistry contexts. In synthetic applications, its precursor demonstrates high reactivity in the N-alkylation of azetidine, offering an efficient route to the target compound. From a biological perspective, the resulting N-substituted azetidine is predicted to be a potent inhibitor of the dopamine transporter, highlighting its potential for the development of novel CNS-active agents. The provided protocols offer a solid foundation for researchers to replicate and expand upon these findings.

References

  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds - Benchchem.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. Available at: [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. International journal of health sciences. Available at: [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Available at: [Link]

  • Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. The Journal of Neuroscience. Available at: [Link]

  • SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

Sources

Validation

1-(5-Chloro-2-fluorobenzyl)azetidine structural validation via X-ray crystallography

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter small, highly flexible building blocks that challenge standard analytical paradigms. One such molecule is 1-(5-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter small, highly flexible building blocks that challenge standard analytical paradigms. One such molecule is 1-(5-Chloro-2-fluorobenzyl)azetidine . Featuring a strained four-membered azetidine ring, a flexible methylene bridge, and a di-halogenated phenyl ring, this compound represents a classic structural validation challenge in modern drug discovery.

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to synthetic workflows, they often fall short when absolute spatial coordinates, precise ring conformations, and solid-state intermolecular interactions are required. This guide provides an objective, data-driven comparison of structural validation modalities, demonstrating why Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for halogenated azetidine derivatives.

The Structural Challenge: Why Modality Matters

Validating the structure of 1-(5-Chloro-2-fluorobenzyl)azetidine requires resolving three distinct molecular features:

  • Azetidine Ring Pucker: Four-membered rings are highly strained and adopt a "butterfly" puckered conformation to relieve torsional strain. Solution-state methods often average this rapid interconversion, masking the true ground-state geometry.

  • Halogen Positioning: The 2-fluoro and 5-chloro substitutions on the benzyl ring must be definitively mapped. Misassigning these positions can derail Structure-Activity Relationship (SAR) models.

  • Halogen Bonding (X-Bonding): Halogens act as electrophiles (via their σ -hole) to form highly directional non-covalent interactions [1]. Capturing these interactions is critical for rational drug design, yet they are invisible to mass spectrometry and difficult to quantify via NMR.

Comparative Analysis: X-ray Crystallography vs. Alternatives

To objectively evaluate the best approach for structural elucidation, we must compare the primary modalities across key performance metrics.

Table 1: Quantitative Comparison of Structural Validation Modalities for Small Molecules

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Solution-State NMR (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Data Output 3D Electron density map & atomic coordinatesTime-averaged nuclear spin interactionsExact mass & fragmentation patterns
Conformational State Static (Solid-state ground geometry)Dynamic (Time-averaged solution state)Gas-phase ions
Azetidine Pucker Resolution Excellent (Direct measurement of dihedral angles)Poor (Averaged signals due to rapid flipping)None
Halogen Position Mapping Excellent (Distinct electron densities for F vs. Cl)Good ( 19 F- 1 H coupling, NOESY/HMBC)Moderate (Isotope patterns confirm presence, not position)
Intermolecular Interactions Resolves precise Halogen and Hydrogen bondsDetects solvent interactions; struggles with X-bondsNone
Sample Requirement ~0.1 mg (Requires a high-quality single crystal)1–5 mg (Requires high solubility in deuterated solvent)< 1 μ g

Takeaway: While NMR is superior for understanding dynamic behavior in solution, [2].

Step-by-Step Methodology: A Self-Validating X-ray Protocol

To achieve atomic-level resolution of 1-(5-Chloro-2-fluorobenzyl)azetidine, the crystallographic workflow must be meticulously designed. Every step in the following protocol includes a built-in validation mechanism to ensure data integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 2 mg of the compound in a minimal volume of dichloromethane (DCM) within an inner vial. Place this inside a larger outer vial containing pentane (antisolvent). Seal the system tightly.

  • Causality: Azetidines are often highly soluble in organic solvents. The slow, vapor-phase diffusion of pentane into the DCM gradually lowers the solubility of the compound. This slow saturation kinetics promotes the nucleation of a highly ordered, single crystal lattice rather than an amorphous precipitate.

  • Validation: Inspect the resulting crystals under a polarized light microscope. A structurally viable crystal will extinguish polarized light uniformly when rotated, confirming a continuous, unbroken crystal lattice devoid of twinning.

Step 2: Cryogenic Data Collection
  • Action: Mount a selected crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a nitrogen cold stream set to 100 K. Utilize Cu-K α radiation ( λ=1.5418 Å).

  • Causality: Operating at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the compact electron density of the highly electronegative fluorine atom and the subtle puckering of the azetidine carbons. Cu-K α radiation is specifically chosen over Mo-K α to maximize the anomalous dispersion signal of the chlorine atom, which is vital if absolute structure determination is required.

  • Validation: Evaluate the initial diffraction frames. Sharp, well-defined diffraction spots extending to at least 0.84 Å resolution indicate a high-quality, publishable data set.

Step 3: Phasing and Anisotropic Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, F, Cl).

  • Causality: Anisotropic refinement models the electron density of atoms as ellipsoids rather than perfect spheres. This is necessary to mathematically account for the directional thermal motion of the flexible benzyl methylene bridge and the inherent "butterfly" flexibility of the azetidine ring.

  • Validation: The final model is self-validated by crystallographic R-factors. An R1​ value < 5% and a Goodness-of-Fit (GoF) near 1.0 mathematically confirm that the structural model accurately represents the experimental diffraction data. Furthermore, a flat residual electron density map (highest peak < 0.5 e−3 ) confirms that no halogens have been misassigned.

Workflow Visualization

Workflow N1 1-(5-Chloro-2-fluorobenzyl)azetidine Synthesis & Purification N2 Vapor Diffusion Crystallization (Slow Saturation Kinetics) N1->N2 N3 Cryogenic Data Collection (Single Crystal XRD at 100K) N2->N3 N4 Phase Solution (Direct Methods / SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL & R-factor Validation) N4->N5

Figure 1: X-ray crystallographic workflow for validating halogenated azetidine structures.

The Strategic Value of Halogen Mapping in Drug Design

Why go through the rigorous process of crystallization? The answer lies in the halogens.

In medicinal chemistry, [3]. The chlorine atom at the 5-position of our target molecule possesses a σ -hole—a region of positive electrostatic potential on the outermost extension of the C-Cl axis.

During structure-based drug design, [4]. X-ray crystallography is the only modality that provides the exact bond lengths, bond angles, and dihedral orientations necessary to map these vectors with sub-angstrom precision.

References

  • Experimental and Theoretical Approaches for Characterizing Halogen Bonding SAMI Publishing Company[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange[Link]

  • Halogen Bonds Exist between Noncovalent Ligands and Natural Nucleic Acids Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases OSTI.gov (U.S. Department of Energy)[Link]

Comparative

Scaffold Evolution in Medicinal Chemistry: Structural and Functional Comparison of 1-(5-Chloro-2-fluorobenzyl)azetidine vs. Benzylpiperazine

The transition from flexible, highly basic heterocycles to conformationally restricted, precisely halogenated scaffolds is a hallmark of modern drug discovery. This technical guide provides an in-depth structural, physic...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flexible, highly basic heterocycles to conformationally restricted, precisely halogenated scaffolds is a hallmark of modern drug discovery. This technical guide provides an in-depth structural, physicochemical, and experimental comparison between a legacy pharmacophore—benzylpiperazine (BZP) —and a highly optimized building block—1-(5-Chloro-2-fluorobenzyl)azetidine .

By analyzing these two compounds, researchers can understand the causality behind "scaffold hopping" strategies designed to mitigate metabolic liabilities, reduce off-target toxicity, and improve target binding kinetics.

Physicochemical & Structural Profiling

The structural divergence between a 6-membered piperazine ring and a 4-membered azetidine ring fundamentally alters the molecule's physicochemical properties.

Quantitative Comparison Table
PropertyBenzylpiperazine (BZP)1-(5-Chloro-2-fluorobenzyl)azetidine
Molecular Formula C₁₁H₁₆N₂ [1]C₁₀H₁₁ClFN [2]
Molecular Weight 176.26 g/mol [1]199.65 g/mol [2]
Core Heterocycle Piperazine (6-membered, 2 N)Azetidine (4-membered, 1 N)
Estimated LogP 1.09 [3]~2.50 (Driven by di-halogenation)
Nitrogen pKa (Basic) ~9.8 (Highly basic)~8.5 (Attenuated basicity)
Aromatic Substituents None (Unsubstituted)5-Chloro, 2-Fluoro
The Causality of Structural Choices
  • Ring Strain and Basicity: The internal bond angle of the 4-membered azetidine ring (~90°) forces the nitrogen lone pair to adopt greater s-character compared to the ~109.5° angle in piperazine. This orbital rehybridization effectively lowers the pKa of the azetidine nitrogen. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), enhancing passive membrane permeability and significantly reducing the risk of trapping in the hERG potassium channel (a common liability of highly basic piperazines).

  • Halogenation Strategy: The unsubstituted benzyl group in BZP is highly susceptible to Cytochrome P450 (CYP)-mediated aromatic hydroxylation. In contrast, the 5-chloro and 2-fluoro substitutions act as metabolic shields. Furthermore, the ortho-fluorine atom stereoelectronically locks the dihedral angle of the benzyl group, pre-organizing the molecule into an active conformation that reduces the entropic penalty upon target binding [4].

Pharmacological Divergence & Metabolic Logic

ScaffoldComparison cluster_BZP Legacy Scaffold: Benzylpiperazine (BZP) cluster_Aze Optimized Scaffold: 1-(5-Chloro-2-fluorobenzyl)azetidine BZP_Core Piperazine Ring High pKa (~9.8) Flexible Conformation BZP_Metab Primary Liability Rapid N-Dealkylation & Oxidation BZP_Core->BZP_Metab BZP_Benzyl Unsubstituted Benzyl Prone to Aromatic Hydroxylation BZP_Benzyl->BZP_Metab Aze_Core Azetidine Ring Lower pKa (~8.5) Rigid Vector Projection Aze_Metab Optimized Profile CYP450 Resistance Reduced hERG Liability Aze_Core->Aze_Metab Aze_Benzyl 5-Cl, 2-F Benzyl Halogen Bonding Steric Shielding Aze_Benzyl->Aze_Metab

Graphviz Diagram 1: Structural logic and metabolic pathways of BZP vs. Halogenated Azetidine.

Benzylpiperazine (BZP) functions primarily as a non-selective monoamine transporter substrate and releasing agent (targeting serotonin and dopamine). Because of its flexible nature and high basicity, it easily crosses the blood-brain barrier but acts as a promiscuous binder, leading to its classification as a Schedule I psychoactive substance [5].

1-(5-Chloro-2-fluorobenzyl)azetidine , conversely, is a precision-engineered building block. The incorporation of halogens at the ortho and meta positions is a proven strategy in the development of highly selective receptor antagonists (such as CRTH2 inhibitors for allergic inflammation), where the halogens drive low-nanomolar binding affinity via specific halogen-bonding interactions with protein backbone carbonyls [4].

Experimental Methodology: In Vitro Microsomal Stability Assay

To empirically validate the metabolic superiority of the halogenated azetidine scaffold over the unsubstituted piperazine, researchers must utilize a self-validating in vitro intrinsic clearance ( CLint​ ) assay.

Self-Validating Protocol Design

This protocol is engineered to prevent false positives/negatives through a closed-loop control system:

  • Positive Control (Verapamil): Rapidly metabolized; validates that the microsomes are catalytically active.

  • Negative Control (Warfarin): Slowly metabolized; validates the absence of non-specific matrix degradation.

  • Minus-NADPH Control: Validates that any observed degradation is strictly CYP450-dependent and not due to chemical instability or amidase activity.

Workflow Prep 1. Matrix Prep HLM (0.5 mg/mL) + PBS Spike 2. Compound Spiking 1 µM Test/Controls Prep->Spike Init 3. Reaction Initiation 1 mM NADPH (37°C) Spike->Init Quench 4. Time-Course Quench Cold ACN + IS (0-60 min) Init->Quench Analyze 5. LC-MS/MS MRM Quantitation Quench->Analyze

Graphviz Diagram 2: Step-by-step workflow for the self-validating microsomal stability assay.

Step-by-Step Execution
  • Matrix Preparation:

    • Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate Buffer (PBS, pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: 0.5 mg/mL provides sufficient CYP450 enzyme concentration while minimizing non-specific protein binding, which could artificially mask the free drug fraction and falsely inflate apparent stability.

  • Compound Spiking:

    • Spike BZP, 1-(5-Chloro-2-fluorobenzyl)azetidine, Verapamil, and Warfarin into separate HLM suspensions to achieve a final assay concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of plain buffer).

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.

  • Time-Course Quenching:

    • At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope labeled Internal Standard (IS).

    • Causality: Ice-cold ACN instantly precipitates microsomal proteins, halting the enzymatic reaction at precise intervals while simultaneously extracting the analytes for mass spectrometry.

  • LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear decline of the analyte/IS peak area ratio.

References

  • 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem Source: PubChem (National Institutes of Health) URL:[Link]

  • Benzylpiperazine - Wikipedia Source: Wikipedia URL:[Link]

  • Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6) Source: Cheméo URL:[Link]

  • Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Safety & Regulatory Compliance

Safety

1-(5-Chloro-2-fluorobenzyl)azetidine proper disposal procedures

The management and disposal of specialty organic building blocks, such as 1-(5-Chloro-2-fluorobenzyl)azetidine , require strict adherence to environmental regulations and laboratory safety protocols. In pharmaceutical re...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of specialty organic building blocks, such as 1-(5-Chloro-2-fluorobenzyl)azetidine , require strict adherence to environmental regulations and laboratory safety protocols. In pharmaceutical research and drug development, the proper handling of halogenated nitrogen heterocycles is critical not only for personnel safety but also for maintaining institutional compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.

As an Application Scientist, I have structured this guide to provide you with the mechanistic reasoning behind waste segregation, followed by actionable, self-validating protocols for the disposal of this specific compound.

Chemical Profiling & Waste Classification

To determine the correct disposal pathway, we must first analyze the molecular composition of 1-(5-Chloro-2-fluorobenzyl)azetidine (C₁₀H₁₁ClFN):

  • Halogen Content: The presence of chlorine (Cl) and fluorine (F) on the benzyl ring strictly classifies this compound as Halogenated Organic Waste .

  • Amine Functionality: The azetidine ring is a saturated four-membered nitrogen heterocycle, making the molecule a weak organic base.

The Causality of Segregation: Halogenated wastes must never be mixed with non-halogenated organic solvents. During the commercial incineration of chemical waste, halogenated compounds require specialized, high-temperature combustion processes equipped with alkaline scrubbers to neutralize acidic byproducts (e.g., HCl, HF) and prevent the formation of highly toxic dioxins[1]. Consequently, halogenated waste streams are significantly more expensive to process. Mixing a non-halogenated solvent into a halogenated container unnecessarily inflates disposal costs and complicates the incineration process[1]. Furthermore, due to its basic amine functionality, this compound must be kept strictly segregated from strong acids to prevent exothermic acid-base reactions within the waste carboy.

Standard Operating Procedure (SOP): Disposal Workflow

The following protocol outlines the self-validating steps for the disposal of 1-(5-Chloro-2-fluorobenzyl)azetidine in a professional laboratory setting.

Phase 1: Container Selection and Preparation
  • Select Compatible Material: Utilize high-density polyethylene (HDPE) or glass carboys for waste collection. Crucial: Do not use galvanized steel safety cans for halogenated waste, as halogenated compounds tend to corrode these materials, leading to structural failure and leaks[2].

  • Labeling: Before adding any waste, affix a compliant "Hazardous Waste" tag to the container. The label must explicitly state "Halogenated Organic Waste" and list the specific chemical constituents (e.g., "1-(5-Chloro-2-fluorobenzyl)azetidine, Trace Dichloromethane")[2].

Phase 2: Waste Accumulation
  • Transfer: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation exposure to organic vapors.

  • Prohibition of Evaporation: Never attempt to dispose of 1-(5-Chloro-2-fluorobenzyl)azetidine or its solvent solutions by allowing them to evaporate in a fume hood. Intentional evaporation of hazardous waste is strictly prohibited under EPA regulations[1][3].

  • Seal Integrity: Waste containers must be kept tightly closed at all times, except during the exact moment waste is being added or removed. Leaving a funnel in the mouth of a waste bottle violates RCRA Satellite Accumulation Area (SAA) regulations and risks vapor release[2].

Phase 3: Empty Container Management

If you have exhausted a reagent bottle of 1-(5-Chloro-2-fluorobenzyl)azetidine:

  • Solvent Rinsing: The empty container must be triple-rinsed with a compatible solvent (e.g., methanol or acetone) capable of dissolving the residual compound[1].

  • Rinsate Disposal: The resulting rinsate must be collected and disposed of in the Halogenated Organic Waste stream[2].

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical label before discarding the glass bottle in the appropriate laboratory glass recycling or trash receptacle[1].

Workflow Visualization

The following diagram illustrates the logical decision tree for routing 1-(5-Chloro-2-fluorobenzyl)azetidine into the correct institutional waste stream.

WasteWorkflow Start 1-(5-Chloro-2-fluorobenzyl)azetidine Waste Generated CheckHalogen Contains Halogens (Cl, F)? Start->CheckHalogen HalogenatedStream Halogenated Organic Waste Stream CheckHalogen->HalogenatedStream Yes (Cl, F present) NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No EHS EHS Pickup & High-Temp Incineration HalogenatedStream->EHS

Figure 1: Segregation workflow for halogenated organic waste streams.

Regulatory and Logistical Framework

Laboratory managers must align their disposal schedules with their facility's EPA Generator Status. The accumulation of 1-(5-Chloro-2-fluorobenzyl)azetidine waste contributes to your site's total monthly hazardous waste generation. Under the Hazardous Waste Generator Improvements Rule (GIR), facilities are categorized based on volume, which dictates how long waste can legally remain on-site before Environmental Health and Safety (EHS) or a contracted vendor must remove it[4].

Table 1: EPA Hazardous Waste Generator Status & Accumulation Limits

EPA Generator StatusMonthly Hazardous Waste Generation LimitMaximum On-Site Accumulation Time
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)No strict federal time limit (State laws may vary)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 2,200 lbs)≤ 90 days

Data summarized from EPA RCRA guidelines and the Hazardous Waste Generator Improvements Rule[4].

Logistical Insight: Regular inspections of your Satellite Accumulation Areas (SAAs) are mandatory. Title 40 of the Code of Federal Regulations (CFR) 264.174 requires that areas where waste containers are stored must be inspected at least weekly to ensure no degradation or leaking has occurred[5].

References

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US); 2011. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center (VUMC). Available at: [Link]

  • Chemical Waste Management Guidelines. Kansas State University. Available at:[Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager Magazine. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Management Magazine. Available at:[Link]

Sources

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